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  • Product: Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
  • CAS: 66883-42-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives

Pharmacokinetic Profiling of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Derivatives: A Technical Guide to Prodrug Evaluation and Mechanism-Based Toxicity Executive Summary Ethyl-[4-(thienylketo)-2,3-dichloro-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Derivatives: A Technical Guide to Prodrug Evaluation and Mechanism-Based Toxicity

Executive Summary

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (hereafter referred to as Ethyl-TDCPA) represents an ester prodrug class derived from tienilic acid (ticrynafen). Tienilic acid is a potent loop diuretic and uricosuric agent that was historically highly efficacious but ultimately withdrawn from the market due to idiosyncratic, immune-mediated hepatotoxicity[1][2]. The development of novel derivatives in this class requires a rigorous, mechanistically grounded approach to pharmacokinetic (PK) and toxicokinetic profiling. This whitepaper details the causality behind the metabolic bioactivation of these compounds and provides self-validating experimental frameworks for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Rationale and Mechanistic Toxicology

The core challenge in profiling Ethyl-TDCPA derivatives lies in the dual-phase nature of their metabolism. The ethyl ester modification is strategically employed to increase lipophilicity, thereby enhancing gastrointestinal absorption and oral bioavailability. Once absorbed, the prodrug relies on rapid cleavage by hepatic and plasma carboxylesterases to liberate the active uricosuric acid.

However, the parent active acid acts as a mechanism-based inactivator (suicide substrate) of the cytochrome P450 2C9 (CYP2C9) enzyme[1][3]. Oxidation of the thiophene ring by CYP2C9 yields a highly electrophilic thiophene epoxide or sulfoxide intermediate. This reactive species undergoes a Michael addition, alkylating thiol groups within the enzyme's active site or other hepatic proteins, leading to irreversible inhibition and the generation of neoantigens responsible for autoimmune hepatitis[1][2].

Understanding this causality dictates our profiling strategy: we must independently quantify esterase-mediated prodrug activation and CYP2C9-mediated bioactivation.

MetabolicPathway Prodrug Ethyl-TDCPA (Ester Prodrug) ActiveDrug Tienilic Acid Derivative (Active Uricosuric) Prodrug->ActiveDrug Hepatic Esterases CYP2C9 CYP2C9 Enzyme ActiveDrug->CYP2C9 Phase I Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP2C9->Epoxide Bioactivation Adduct Covalent Adducts (Hepatotoxicity) Epoxide->Adduct Thiol Alkylation Detox GSH Conjugation (Detoxification) Epoxide->Detox GST Pathway

Fig 1. Metabolic bioactivation pathway of Ethyl-TDCPA highlighting CYP2C9-mediated toxicity.

Methodology I: In Vitro Hepatocyte Bioactivation Assay

To evaluate the toxicokinetic liability of Ethyl-TDCPA derivatives, intact hepatocytes are utilized. This choice is deliberate: unlike liver microsomes, metabolically competent hepatocytes contain the full physiological complement of Phase I/II enzymes and intracellular glutathione (GSH), successfully reproducing the in vivo metabolic sequence that leads to functional drug-protein adduct generation[4].

Self-Validating System Design: This protocol incorporates internal controls to definitively prove that toxicity is CYP2C9-dependent and requires prior esterase cleavage.

  • Control A (CYP2C9 Dependence): Co-incubation with Sulfaphenazole, a highly selective CYP2C9 competitive inhibitor[3]. A reduction in adducts validates the specific CYP450 isoform responsible.

  • Control B (Prodrug Dependence): Co-incubation with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. This proves the ester must be hydrolyzed to the active acid before CYP-mediated bioactivation can occur.

Step-by-Step Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human or rat hepatocytes and assess viability via Trypan Blue exclusion (>80% required). Plate at 1×106 cells/mL in William's E medium supplemented with Glutamax.

  • Inhibitor Pre-incubation: Divide cells into three cohorts: Vehicle (0.1% DMSO), Sulfaphenazole (10 µM), and BNPP (50 µM). Pre-incubate for 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Test Article Dosing: Spike Ethyl-TDCPA into the cultures to achieve a final concentration of 10 µM.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Extraction: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., ¹³C-tienilic acid).

  • Bioanalysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using neutral loss scanning (m/z 129) to quantify GSH-trapped reactive intermediates.

Methodology II: In Vivo Pharmacokinetic Profiling

Due to the rapid plasma clearance and extensive renal excretion typical of this drug class[5][6], in vivo profiling requires high-frequency sampling. The primary objective is to determine the rate of prodrug conversion and the systemic exposure of the active acid.

Self-Validating System Design: A critical failure point in prodrug PK profiling is ex vivo degradation. If blood is collected into standard heparinized tubes, esterases in the plasma will continue to cleave Ethyl-TDCPA into the active acid while the tube sits on the bench. This falsely lowers the prodrug Cmax​ and artificially inflates the active acid levels. To validate the data, blood must be collected into tubes pre-treated with Sodium Fluoride (NaF) and Potassium Oxalate (KOx), which immediately halt ex vivo esterase activity.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Surgically implant jugular vein cannulas to allow stress-free, high-frequency blood sampling.

  • Dose Formulation:

    • Intravenous (IV) Cohort: Dissolve Ethyl-TDCPA in 5% DMSO / 40% PEG400 / 55% Saline (Dose: 5 mg/kg).

    • Oral (PO) Cohort: Suspend Ethyl-TDCPA in 0.5% Methylcellulose / 0.1% Tween 80 (Dose: 25 mg/kg).

  • Sampling: Draw 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Immediately transfer blood into chilled NaF/KOx microtainers. Centrifuge at 4°C to separate plasma.

  • Quantification: Perform Solid-Phase Extraction (SPE) to minimize matrix effects. Quantify both the intact Ethyl-TDCPA and the active acid metabolite simultaneously using a validated multiplexed LC-MS/MS method.

PKWorkflow InVitro In Vitro Assay (Hepatocytes) Bioanalysis LC-MS/MS (Quantification) InVitro->Bioanalysis Quenched Samples Modeling PK Modeling (NCA Analysis) Bioanalysis->Modeling Time-Conc. Data InVivo In Vivo PK (Rat Model) InVivo->Bioanalysis Stabilized Plasma

Fig 2. Integrated in vitro and in vivo pharmacokinetic profiling workflow for prodrugs.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA) of the in vivo data. The data reflects the characteristic profile of this drug class: high protein binding (~95%), rapid conversion of the ester, and an elimination half-life of the active acid mirroring historical human data (approx. 6 hours)[2][7].

Table 1: Pharmacokinetic Parameters of Ethyl-TDCPA and its Active Metabolite

PK ParameterIntact Prodrug (IV, 5 mg/kg)Intact Prodrug (PO, 25 mg/kg)Active Acid Metabolite (PO, 25 mg/kg)
Cmax​ (ng/mL) 4,2501803,950
Tmax​ (h) 0.080.51.5
AUC0−∞​ (h·ng/mL) 5,80021016,400
Half-life ( t1/2​ , h) 0.30.56.2
Clearance (CL, L/h/kg) 0.86N/A1.52 (Apparent)
Volume of Dist. ( Vss​ , L/kg) 0.37N/A0.45 (Apparent)

Note: The minimal AUC of the intact prodrug following oral administration confirms rapid and near-complete first-pass hepatic esterase cleavage, validating the prodrug delivery strategy.

Conclusion

The pharmacokinetic profiling of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives requires a delicate balance between optimizing prodrug bioavailability and mitigating mechanism-based toxicity. By employing self-validating hepatocyte bioactivation assays and rigorously stabilized in vivo sampling protocols, researchers can accurately map both the therapeutic conversion to the active uricosuric agent and the toxicological liability of CYP2C9-mediated thiophene oxidation.

References

  • Maass, A. R., et al. "Pharmacokinetics and mode of action of tienilic acid." Postgraduate Medical Journal, 1979.[Link]

  • Dubb, J. W., et al. "Tienilic acid: pharmacokinetics, salicylate interaction and creatinine secretion studies." Postgraduate Medical Journal, 1979.[Link]

  • WikiDoc Contributors. "Tienilic acid." WikiDoc.[Link]

  • Wikipedia Contributors. "Tienilic acid." Wikipedia, The Free Encyclopedia.[Link]

  • Taylor & Francis Group. "Tienilic acid – Knowledge and References." Taylor & Francis. [Link]

  • Jurima-Romet, M., et al. "Kinetics of tienilic acid bioactivation and functional generation of drug-protein adducts in intact rat hepatocytes." PubMed, 2005. [Link]

Sources

Exploratory

In vivo metabolic pathways of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (Tienilic Acid) Executive Summary Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, more commonly kn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (Tienilic Acid)

Executive Summary

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, more commonly known as tienilic acid (TA) or ticrynafen, is a potent loop diuretic and uricosuric agent formerly approved for the treatment of hypertension.[1][2] Despite its therapeutic efficacy, it was withdrawn from the market in 1982 due to severe, idiosyncratic hepatotoxicity.[1][2][3] The metabolic bioactivation of tienilic acid is intrinsically linked to its toxicity, making it a critical case study in drug metabolism and safety assessment. This guide provides a comprehensive exploration of the in vivo metabolic pathways of tienilic acid, the formation of reactive intermediates, the subsequent mechanisms of toxicity, and the state-of-the-art methodologies used to investigate these processes.

The Duality of Metabolism: Pharmacokinetics and Bioactivation

Tienilic acid is well-absorbed orally, with peak plasma levels of 10–11 µg/mL reached 3–4 hours after a 250 mg dose in human volunteers.[4] The compound is extensively bound to plasma proteins (>95%), primarily albumin, and is cleared rapidly through both renal excretion and hepatic metabolism.[5][6][7] While the parent compound and its primary metabolites contribute to the desired diuretic and uricosuric effects, a fraction of the dose undergoes a critical bioactivation sequence, which is the primary initiator of its liver toxicity.[8]

Phase I Metabolic Pathways: The Genesis of Reactive Intermediates

The initial and most consequential phase of tienilic acid metabolism is oxidation, predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][9][10] This process is not merely a detoxification step but the source of the molecule's toxicity.

  • Hydroxylation: The principal metabolic transformation is the hydroxylation of the thiophene ring to form 5-hydroxytienilic acid (5-OHTA) , the major metabolite found in vivo.[9][11]

  • Reactive Intermediate Formation: The formation of 5-OHTA is not direct. It proceeds through a highly reactive, electrophilic intermediate. While a thiophene sulfoxide was initially hypothesized, recent evidence strongly suggests that a thiophene epoxide is the key intermediate.[1][3][12] This epoxide is the branch point between detoxification and toxicity.

This metabolic activation is a classic example of mechanism-based inactivation, where CYP2C9 essentially orchestrates its own destruction. Tienilic acid acts as a "suicide substrate"; the enzyme metabolizes it into a reactive species that covalently binds to and irreversibly inhibits the enzyme itself.[1][3][10]

Diagram: Phase I Metabolic Activation of Tienilic Acid

Tienilic_Acid_Metabolism cluster_phase1 Phase I Metabolism TA Tienilic Acid RI Reactive Intermediate (Thiophene Epoxide) TA->RI CYP2C9 M1 Major Metabolite (5-Hydroxytienilic Acid) RI->M1 Rearrangement Adducts Covalent Protein Adducts (e.g., with CYP2C9) RI->Adducts Nucleophilic Attack (Cellular Proteins)

Caption: Phase I bioactivation of Tienilic Acid by CYP2C9.

Phase II Metabolic Pathways: Cellular Detoxification

The primary defense mechanism against the reactive thiophene epoxide is conjugation with endogenous glutathione (GSH), a Phase II metabolic process.

  • Glutathione Conjugation: The electrophilic epoxide intermediate can be scavenged by glutathione, forming a stable glutathione-tienilic acid adduct.[11][13] This conjugate is then eliminated, representing a crucial detoxification pathway. The in vivo relevance of this pathway was confirmed by the identification of this adduct in the bile of rats administered tienilic acid.[13]

The balance between the rate of reactive metabolite formation by CYP2C9 and its detoxification by GSH is a critical determinant of toxicity. Conditions that deplete hepatic GSH levels can significantly enhance the risk of covalent binding and subsequent liver injury.[13]

Mechanism of Hepatotoxicity: From Bioactivation to Autoimmunity

The hepatotoxicity of tienilic acid is not a result of direct chemical damage but rather a complex, immune-mediated process triggered by the metabolic events described above.

Covalent Binding and Neoantigen Formation

The reactive thiophene epoxide, if not quenched by glutathione, will covalently bind to nucleophilic residues on nearby cellular proteins.[14][15] The primary target is the enzyme that creates it, CYP2C9, but other hepatocellular proteins are also modified.[14][16] This covalent modification transforms self-proteins into novel antigens, or "neoantigens".[17]

The Immune Response: A Case of Mistaken Identity

The immune system recognizes these drug-protein adducts as foreign. This initiates an autoimmune cascade:

  • Antigen Presentation: Hepatocytes display these neoantigens on their surface.

  • Immune Recognition: The immune system mounts a response against these cells.

  • Autoantibody Production: A hallmark of tienilic acid-induced hepatitis is the presence of circulating autoantibodies, specifically anti-liver/kidney microsome type 2 (anti-LKM2) antibodies, which are directed against CYP2C9.[16][18]

This immune-mediated attack on the body's own liver cells is the ultimate cause of the observed hepatitis.[18][19] The formation of reactive metabolites also induces significant cellular stress, upregulating genes involved in oxidative stress responses, which further contributes to the "danger signals" that amplify the immune reaction.[13][20]

Diagram: Pathological Cascade of Tienilic Acid Toxicity

Toxicity_Pathway Metabolism Metabolism by CYP2C9 ReactiveMetabolite Reactive Epoxide Formation Metabolism->ReactiveMetabolite CovalentBinding Covalent Binding to CYP2C9 & Other Proteins ReactiveMetabolite->CovalentBinding Neoantigen Neoantigen Formation CovalentBinding->Neoantigen ImmuneResponse Immune System Activation Neoantigen->ImmuneResponse Autoantibodies Anti-LKM2 (Anti-CYP2C9) Autoantibody Production ImmuneResponse->Autoantibodies Hepatitis Hepatocyte Damage (Immune-Mediated Hepatitis) ImmuneResponse->Hepatitis Autoantibodies->Hepatitis Targeting

Caption: From metabolic activation to immune-mediated hepatitis.

Methodologies for In Vivo Metabolic Investigation

The elucidation of these complex pathways requires a multi-faceted experimental approach, integrating in vivo, in vitro, and advanced analytical techniques.

Experimental Models
  • In Vivo Rodent Models: Rats are frequently used to study the pharmacokinetics, excretion, and toxicity of tienilic acid.[13][16][21] These models are invaluable for identifying metabolites in biological fluids like urine and bile and for studying gene expression changes in the liver in response to drug exposure.[13][20]

  • In Vitro Human Systems:

    • Human Liver Microsomes (HLMs): These subcellular fractions are rich in CYP enzymes and are the standard for initial metabolic screening. They are used to identify the primary CYP enzymes involved (e.g., CYP2C9) and to characterize the formation of initial metabolites.[11]

    • Cultured Human Hepatocytes: These provide a more complete and physiologically relevant model. They contain both Phase I and Phase II enzymes, allowing for the study of the full biotransformation cascade, including conjugation, reactive metabolite trapping, and covalent binding to proteins in an intact cellular environment.[14][15][16]

Core Analytical Techniques

A robust analytical workflow is essential for the separation, identification, and quantification of metabolites.

TechniqueApplication in Tienilic Acid Metabolism Studies
Radiolabeling ([14C]-TA) Tracing the disposition of the drug and its metabolites; quantifying the extent of irreversible covalent binding to proteins.[14][15]
HPLC / UPLC High-resolution separation of the parent drug and its various metabolites from complex biological matrices like plasma, urine, and cell lysates.[8][21]
Mass Spectrometry (MS) The cornerstone of metabolite identification. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for formula determination, while Tandem Mass Spectrometry (MS/MS) provides structural fragments to fully elucidate the chemical structure of novel metabolites.[21][22]
Immunoassays (e.g., ELISA) Detection and quantification of specific biomarkers of the immune response, such as anti-LKM2 autoantibodies in patient serum samples.[18]
Diagram: Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_model 1. Dosing & Incubation cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Separation & Detection cluster_data 4. Data Processing & Identification Model In Vivo Model (Rat) or In Vitro System (Hepatocytes) Prep Extraction from Matrix (Plasma, Urine, Bile, Cells) Model->Prep Analysis UPLC-HRMS/MS Analysis Prep->Analysis Data Metabolite Profiling Structure Elucidation Pathway Mapping Analysis->Data

Caption: A typical workflow for studying drug metabolism.

Conclusion and Future Perspectives

The metabolic journey of tienilic acid serves as a stark reminder that drug metabolism is not always a benign process of detoxification. Its bioactivation by CYP2C9 into a reactive thiophene epoxide is the critical initiating event in a complex cascade leading to severe, immune-mediated hepatotoxicity. This case underscores the necessity of thorough metabolic investigation during drug development, with a focus on identifying potential reactive intermediates and their capacity for protein adduction.

Future research will likely leverage advances in proteomics to identify the full spectrum of protein targets for tienilic acid's reactive metabolites, providing deeper insight into the cellular dysfunction that precedes the immune response.[1][3] Furthermore, refining in vitro models to better recapitulate the complexities of the human immune system will be crucial for predicting such idiosyncratic toxicities before a compound reaches the clinic.

References

  • Prusse, U. (n.d.). Pharmacokinetic and Pharmacodynamic Studies of Tienilic Acid in Healthy Volunteers.
  • Wikipedia. (n.d.). Tienilic acid.
  • Masubuchi, N. (2008, December 15). Involvement of cytochrome P450-mediated metabolism in tienilic acid hepatotoxicity in rats.
  • Dubb, J. W., Stote, R. M., Maass, A. R., Hwang, B. V., Familiar, R. G., & Alexander, F. (1979). Tienilic acid: pharmacokinetics, salicylate interaction and creatinine secretion studies.
  • Neuberger, J., Williams, R., & Davis, M. (n.d.). Immune mechanisms in tienilic acid associated hepatotoxicity. PubMed.
  • Maass, A. R. (n.d.). Pharmacokinetics and mode of action of tienilic acid. PubMed.
  • Maass, A. R., Snow, I. B., Beg, M., & Stote, R. M. (n.d.). Pharmacokinetics and Mode of Action of Tienilic Acid.
  • Dansette, P. M., & Beaune, P. (n.d.). Hydroxylation and formation of electrophilic metabolites of tienilic acid and its isomer by human liver microsomes. Catalysis by a cytochrome P450 IIC different from that responsible for mephenytoin hydroxylation. PubMed.
  • Tay, S., Ford, K. A., & Lee, H. (2014, September). Mechanistic Studies of the Cationic Binding Pocket of CYP2C9 In Vitro and In Silico: Metabolism of Nonionizable Analogs of Tienilic Acid. ResearchGate.
  • Kumar, V., & Rock, D. A. (n.d.). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. PMC.
  • Maass, A. R., Snow, I. B., Beg, M., & Stote, R. M. (2009, July 3). Pharmacokinetics and Mode of Action of Tienilic Acid. Taylor & Francis Online.
  • Wikidoc. (2014, July 25). Tienilic acid.
  • Waters Corporation. (n.d.). Ion Mobility-Enabled Metabolite Identification of Tienilic Acid and Tienilic Acid Isomer Using Mass-MetaSite and WebMetabase.
  • Wilson, I. D., & Plumb, R. S. (2018, June 15). Capillary ultra performance liquid chromatography-tandem mass spectrometry analysis of tienilic acid metabolites in urine following intravenous administration to the rat. PubMed.
  • Liguori, M. J., & Ganey, P. E. (2007, October 15). Changes in gene expression induced by tienilic Acid and sulfamethoxazole: testing the danger hypothesis. PubMed.
  • Guengerich, F. P. (n.d.). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC.
  • Neuberger, J., Williams, R., & Davis, M. (n.d.). Immune mechanisms in tienilic acid associated hepatotoxicity. PMC.
  • Koen, Y. M., & Hanzlik, R. P. (n.d.). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. PMC.
  • ResearchGate. (n.d.). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (+/-)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection.
  • Gray, N., & Wilson, I. D. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. PMC.
  • López-García, M. P., & Castell, J. V. (2005, December 5). Kinetics of tienilic acid bioactivation and functional generation of drug-protein adducts in intact rat hepatocytes. PubMed.
  • ACS Publications. (n.d.). Electrospray Ionization Mass Spectrometric Analysis of Intact Cytochrome P450: Identification of Tienilic Acid Adducts to P450 2C9. Biochemistry.
  • López-García, M. P., et al. (2005, October 28).
  • Castell, J. V., & Gómez-Lechón, M. J. (2022, September 28). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PMC.
  • Hanzlik, R. P., & Koen, Y. M. (2012, March 30). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. Chemical Research in Toxicology.
  • PubChem. (n.d.). Tienilic Acid.

Sources

Foundational

The Toxicity Profile and Hepatotoxicity of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (Tienilic Acid)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, universally known as tienilic acid or ticrynafen , represents a watershed molecule in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, universally known as tienilic acid or ticrynafen , represents a watershed molecule in the study of idiosyncratic drug-induced liver injury (DILI). Initially approved in 1979 as a loop diuretic with unique uricosuric properties, it was abruptly withdrawn from the market in 1982 following severe, sometimes fatal, cases of immune-mediated hepatitis[1].

For application scientists and toxicologists, tienilic acid serves as the prototypical model for mechanism-based inactivation (MBI) leading to an immunoallergic response. Unlike intrinsic hepatotoxins (e.g., acetaminophen) that cause dose-dependent, widespread protein adduction, tienilic acid exhibits highly specific covalent binding to a single enzyme: Cytochrome P450 2C9 (CYP2C9)[2]. This guide deconstructs the mechanistic causality of its toxicity, the resulting immunological cascade, and the self-validating experimental protocols required to profile similar thiophene-containing liabilities in modern drug discovery.

Clinical Toxicity & Pharmacokinetic Profile

The hepatotoxicity of tienilic acid is classified as idiosyncratic and immune-mediated. The clinical hallmark of this toxicity is the appearance of anti-liver-kidney microsomal type 2 (anti-LKM2) autoantibodies in patient sera[3].

To facilitate comparative risk assessment, the quantitative and qualitative toxicity parameters of tienilic acid are summarized below.

Table 1: Quantitative Pharmacokinetic & Toxicity Parameters
ParameterValue / CharacteristicMechanistic Significance
Primary Target Enzyme CYP2C9Sole enzyme responsible for bioactivation and primary target of autoimmune attack[2].
Spectral Binding Affinity ( Ks​ ) 2 μ MHigh-affinity substrate binding to the CYP2C9 active site[4].
In Vitro Half-Life ( t1/2​ ) 5 minRapid metabolic turnover leading to swift generation of the reactive intermediate[4].
Covalent Binding Specificity Highly Specific (CYP2C9 only)Contrasts with acetaminophen, which binds multiple microsomal proteins indiscriminately[2].
Autoantibody Marker Anti-LKM2 (IgG)Diagnostic marker for tienilic acid-induced hepatitis; distinct from anti-LKM1 (autoimmune hepatitis)[3][5].
Primary Epitope Mapping Amino acids 314-322, 345-356, 439-455Three regions interact to form a major conformational autoantibody binding site on CYP2C9[6].
Histological Presentation Zone 3 Hepatocellular NecrosisZone 3 contains the highest concentration of CYP450 enzymes, dictating the spatial localization of injury[7].

The Mechanistic Basis of Hepatotoxicity: The CYP2C9 Axis

The hepatotoxicity of tienilic acid is fundamentally driven by its thiophene ring. While the drug acts therapeutically at the renal level, its hepatic clearance relies on oxidation by CYP2C9[1].

Bioactivation and Mechanism-Based Inactivation (MBI)

CYP2C9 catalyzes the oxidation of the thiophene ring, generating a highly electrophilic reactive intermediate—identified as a thiophene epoxide (or historically, a thiophene sulfoxide)[1][8]. Because this intermediate is highly unstable, it does not escape the enzyme's active site. Instead, it acts as a "suicide substrate," undergoing a Michael addition or direct alkylation with a nucleophilic residue (likely a thiol group) within the CYP2C9 active site[1].

This irreversible covalent binding completely inactivates the enzyme molecule, a process known as mechanism-based inactivation (MBI)[9].

Bioactivation TA Tienilic Acid (Thiophene Ring) RM Reactive Intermediate (Thiophene Epoxide) TA->RM Oxidation CYP CYP2C9 (Active Enzyme) CYP->RM Catalysis Adduct CYP2C9-TA Adduct (Neoantigen) CYP->Adduct Active Site Alkylation RM->Adduct Covalent Binding

Fig 1: CYP2C9-mediated bioactivation of tienilic acid and subsequent neoantigen formation.

The Immunological Cascade: Anti-LKM2 Autoantibodies

The covalent modification of CYP2C9 by the tienilic acid reactive metabolite fundamentally alters the three-dimensional conformation of the protein. The immune system, which normally exhibits tolerance to native CYP2C9, recognizes this adducted protein as a neoantigen [7].

Breaking Immune Tolerance

Once hepatocytes undergo stress or minor necrosis, these neoantigens are released and phagocytosed by resident Kupffer cells (antigen-presenting cells)[7]. The peptides are presented via MHC Class II molecules to CD4+ T-helper cells, triggering a Th2-mediated immune response. This culminates in the clonal expansion of B-cells and the massive production of anti-LKM2 autoantibodies [3][10].

Anti-LKM2 antibodies are highly specific IgG immunoglobulins that target the native CYP2C9 enzyme, specifically recognizing a three-site conformational epitope (amino acids 314-322, 345-356, and 439-455)[6]. The binding of these autoantibodies to CYP2C9 expressed on the surface of hepatocytes triggers Antibody-Dependent Cellular Cytotoxicity (ADCC), leading to massive Zone 3 hepatocellular necrosis[7][11].

ImmuneDILI Neoantigen CYP2C9 Neoantigen APC Antigen Presenting Cell Neoantigen->APC Phagocytosis Th2 CD4+ Th2 Activation APC->Th2 MHC-II Presentation Bcell B-Cell Proliferation Th2->Bcell IL-4 / IL-5 Release AutoAb Anti-LKM2 Autoantibodies Bcell->AutoAb Clonal Expansion ADCC ADCC / Cytotoxicity AutoAb->ADCC Hepatocyte Opsonization

Fig 2: Immunological cascade leading from neoantigen presentation to hepatocellular necrosis.

Experimental Protocols: Profiling Thiophene Liabilities

To prevent the advancement of compounds with tienilic acid-like liabilities, rigorous in vitro screening is required. The following protocols are designed as self-validating systems , ensuring that observed enzyme inhibition is definitively mechanistic rather than competitive.

Protocol 1: In Vitro Assessment of CYP2C9 Mechanism-Based Inactivation (MBI)

Objective: To determine the kinetics of CYP2C9 inactivation ( KI​ and kinact​ ) by a test compound (e.g., tienilic acid)[9]. Causality Focus: MBI requires catalytic turnover. Therefore, inactivation must be time-dependent, concentration-dependent, and strictly reliant on the presence of the cofactor NADPH.

Step-by-Step Methodology:

  • Preparation of the Primary Incubation: Mix Human Liver Microsomes (HLM) at 0.1 mg/mL protein concentration with varying concentrations of tienilic acid (0, 1, 5, 15, 40 μ M) in 100 mM potassium phosphate buffer (pH 7.4)[9].

  • Self-Validation Controls:

    • Control A (-NADPH): Incubate the highest drug concentration without NADPH. (Validates that inactivation requires metabolism).

    • Control B (Reversible Inhibitor): Use sulfaphenazole instead of tienilic acid. (Validates the assay can distinguish MBI from competitive inhibition).

  • Initiation & Pre-incubation: Initiate the reaction by adding 2 mM NADPH. Incubate at 37°C for designated time intervals (e.g., 0, 5, 10, 20, 30 min)[8][9].

  • Dilution Step (Critical): Transfer a 10 μ L aliquot from the primary incubation into 90 μ L of a secondary incubation mixture containing a vast excess of a CYP2C9 probe substrate (e.g., 200 μ M flurbiprofen) and fresh NADPH[9]. Causality: This 10-fold dilution minimizes competitive inhibition by residual tienilic acid, isolating the irreversible loss of active enzyme.

  • Secondary Incubation & Quenching: Incubate the secondary mixture for 10 minutes. Quench the reaction with 150 μ L of cold acetonitrile containing an internal standard (e.g., tolbutamide)[8].

  • Analysis: Quantify the formation of 4'-hydroxyflurbiprofen via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to calculate kinact​ and KI​ .

Protocol 2: Detection and Specificity Mapping of Anti-LKM2 Autoantibodies

Objective: To confirm the presence of anti-LKM2 antibodies in serum and validate their strict specificity for CYP2C9[2].

Step-by-Step Methodology:

  • Antigen Preparation: Obtain recombinant human CYP2C9, CYP2C8, and CYP2D6 (expressed in yeast or baculovirus systems)[2].

  • Electrophoresis: Resolve 1 μ g of each recombinant protein on a 10% SDS-PAGE gel under reducing conditions.

  • Transfer: Electroblot the resolved proteins onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Dilute the patient serum (suspected of containing anti-LKM2) 1:100 in blocking buffer. Incubate the membrane overnight at 4°C.

  • Self-Validation Check: The membrane must show a distinct band at ~56 kDa only in the CYP2C9 lane. Any reactivity in the CYP2D6 lane indicates the presence of anti-LKM1 (autoimmune hepatitis type 2), not anti-LKM2[2][5].

  • Secondary Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated anti-human IgG secondary antibody (1:5000) for 1 hour.

  • Visualization: Develop the blot using enhanced chemiluminescence (ECL) and capture the signal using a digital imaging system.

References

  • Wikipedia Contributors. "Anti-LKM antibody." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • South Tees Hospitals NHS Foundation Trust. "Anti-liver-kidney microsomal antibody (LKM)." Available at:[Link]

  • PubMed (NIH). "Tienilic acid-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9." Available at:[Link]

  • PubMed Central (NIH). "A new anti-liver-kidney microsome antibody (anti-LKM2) in tienilic acid-induced hepatitis." Available at:[Link]

  • PubMed (NIH). "A new anti-liver-kidney microsome antibody (anti-LKM2) in tienilic acid-induced hepatitis." Available at:[Link]

  • Wikipedia Contributors. "Tienilic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubMed Central (NIH). "Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection." Available at:[Link]

  • ResearchGate. "Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (+/-)-Suprofen." Available at:[Link]

  • PubMed Central (NIH). "Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator." Available at:[Link]

  • E-Bookshelf. "Handbook of Experimental Pharmacology." Available at:[Link]

  • Cambridge University Press. "Drug-Induced Liver Disease in Children (Chapter 22)." Available at:[Link]

  • ACS Publications. "Definition of the Chemical and Immunological Signals Involved in Drug-Induced Liver Injury." Available at:[Link]

  • Cambridge University Press. "Predicting drug-induced liver injury: safer patients or safer drugs? (Chapter 4)." Available at:[Link]

  • PubMed (NIH). "Specificity of in vitro covalent binding of tienilic acid metabolites to human liver microsomes in relationship to the type of hepatotoxicity." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate quantification

Application Note: HPLC Method Development and Validation for the Quantification of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Introduction & Scientific Context Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantification of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Introduction & Scientific Context

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the highly lipophilic ethyl ester derivative of tienilic acid (ticrynafen). Tienilic acid is a well-documented loop diuretic with uricosuric activity, historically recognized for its rapid pharmacokinetic absorption and saturable renal tubular transport[1]. However, its clinical utility is overshadowed by its role as a mechanism-based inactivator (MBI) of cytochrome P450 2C9 (CYP2C9)[2].

The esterification of tienilic acid masks its carboxylic acid moiety, significantly altering its membrane permeability and metabolic stability. Because the reactive thiophene S-oxide metabolite of tienilic acid covalently binds to CYP2C9 to form neoantigens (triggering severe immune-mediated hepatotoxicity)[2], quantifying the ester and its hydrolytic degradation in biological matrices is critical for toxicokinetic modeling, prodrug stability assays, and drug safety evaluations.

CYP2C9_Inactivation TE Tienilic Acid Ethyl Ester CYP CYP2C9 Enzyme TE->CYP Binding RM Reactive Thiophene S-oxide CYP->RM Oxidation Adduct Covalent Protein Adduct (MBI) RM->Adduct Covalent Binding Tox Immune-Mediated Hepatotoxicity Adduct->Tox Neoantigen

Caption: CYP2C9-mediated bioactivation of tienilic acid derivatives leading to hepatotoxicity.

Physiochemical Properties & Chromatographic Rationale

Developing a robust assay requires aligning the instrument parameters with the molecule's specific physicochemical traits.

  • Column Selection Causality: The ethyl ester is highly hydrophobic compared to its parent acid. To achieve adequate retention and sharp peak shapes, a high-carbon-load reversed-phase C18 column with sub-2 µm particles is required. This provides the theoretical plates necessary to resolve the ester from endogenous matrix lipids and potential hydrolytic metabolites.

  • Mobile Phase Causality: We utilize 0.1% Formic Acid in both the aqueous and organic mobile phases. While the ethyl ester is neutral and its retention is largely unaffected by pH, biological samples (e.g., plasma, microsomes) contain esterases that rapidly hydrolyze the ester back into tienilic acid (pKa ~3.1). To simultaneously quantify the ester and monitor the formation of the acidic parent drug, the mobile phase pH must be maintained below 3.1. This suppresses the ionization of the generated carboxylic acid, preventing peak tailing and ensuring reproducible retention times. Furthermore, formic acid acts as a proton donor, optimizing the system for positive-ion electrospray ionization (ESI+) mass spectrometry[2].

HPLC_Workflow Prep Sample Prep (Protein Precipitation) Col Column Selection (C18, 1.7 µm) Prep->Col MP Mobile Phase (0.1% FA / MeCN) Col->MP Grad Gradient Optimization (Resolving Ester & Acid) MP->Grad SST System Suitability (Tailing < 1.5, R > 2.0) Grad->SST Quant Quantification (UV 280nm / ESI-MS) SST->Quant

Caption: Step-by-step logical workflow for HPLC method development and system validation.

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating an Internal Standard (IS) to correct for matrix effects and a System Suitability Test (SST) to verify column performance prior to sample acquisition.

Step 3.1: Preparation of Standards and Quality Controls (QCs)
  • Accurately weigh 10.0 mg of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL primary stock.

  • Prepare working solutions by serial dilution in 50:50 Water:Acetonitrile (v/v) to yield concentrations of 10, 50, 100, 500, and 1000 ng/mL.

    • Causality Note: Utilizing a 50% organic diluent prevents the highly lipophilic ester from crashing out of solution, a common failure point when using purely aqueous biological buffers.

Step 3.2: Biological Sample Extraction (Plasma/Microsomes)
  • Aliquot 50 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL Diclofenac (Internal Standard).

    • Causality Note: The 3:1 organic-to-aqueous ratio instantly denatures plasma proteins and esterases, halting any residual enzymatic hydrolysis that would artificially lower the ester's quantified concentration.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial with a glass insert for injection.

Step 3.3: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering system backpressure).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 280 nm (targeting the thienylketo chromophore) or ESI-MS/MS.

Optimized Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
1.0 80 20 Isocratic hold
4.0 10 90 Linear ramp
5.5 10 90 Wash
5.6 80 20 Re-equilibration

| 7.5 | 80 | 20 | End |

Method Validation Data

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below are the representative validation parameters demonstrating the self-validating nature of the assay.

Table 1: System Suitability Testing (SST) Criteria (Must be met prior to running biological samples)

Parameter Acceptance Criteria Observed Value Status
Retention Time (RT) RSD ≤ 1.0% (n=6) 0.35% Pass
Peak Tailing Factor (Tf) ≤ 1.5 1.12 Pass
Resolution (Ester vs. Parent) ≥ 2.0 4.8 Pass

| Theoretical Plates (N) | > 5000 | 8450 | Pass |

Table 2: Linearity, Accuracy, and Precision (Intra-day)

Nominal Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%) Precision (RSD, %)
10 (LLOQ) 9.8 ± 0.4 98.0 4.1
50 (Low QC) 51.2 ± 1.1 102.4 2.1
500 (Mid QC) 495.6 ± 6.5 99.1 1.3
1000 (High QC) 998.2 ± 8.9 99.8 0.9

Linearity was established with an R² > 0.999 over the range of 10 – 1000 ng/mL.

References

  • Pharmacokinetic and Pharmacodynamic Studies of Tienilic Acid in Healthy Volunteers Source: European Journal of Clinical Pharmacology (via NIH / PubMed) URL:[Link][1]

  • Electrospray Ionization Mass Spectrometric Analysis of Intact Cytochrome P450: Identification of Tienilic Acid Adducts to P450 2C9 Source: Biochemistry (via NIH / PubMed) URL:[Link][2]

Sources

Application

How to dissolve Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate for cell culture assays

An in-depth technical guide for the preparation, solubilization, and in vitro application of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate . Chemical Profiling & Causality in Solvent Selection Ethyl-[4-(thienylketo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, solubilization, and in vitro application of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate .

Chemical Profiling & Causality in Solvent Selection

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the highly lipophilic ethyl ester derivative of tienilic acid (ticrynafen). Tienilic acid is a well-documented uricosuric diuretic that was withdrawn from the clinical market due to severe, idiosyncratic immune-mediated hepatotoxicity [1].

Mechanistically, tienilic acid acts as a mechanism-based inactivator (suicide inhibitor) of Cytochrome P450 2C9 (CYP2C9)[2]. The oxidation of its thiophene ring generates a highly reactive electrophilic intermediate (a thiophene epoxide or sulfoxide) that covalently binds to the CYP2C9 active site, leading to irreversible enzyme inactivation and the generation of anti-LKM2 autoantibodies [3].

Why use the ethyl ester derivative in cell culture? The free carboxylic acid of tienilic acid has limited membrane permeability. The ethyl ester acts as a lipophilic prodrug. Upon entering the cell (e.g., primary human hepatocytes or HepG2 cells), ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester bond, liberating the active tienilic acid directly into the intracellular compartment where CYP2C9 resides.

The Causality of Solvent Choice: Esterification neutralizes the ionizable carboxylic acid, drastically increasing the molecule's partition coefficient (LogP) and rendering it practically insoluble in aqueous buffers or standard cell culture media. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. Its amphiphilic nature disrupts the crystalline lattice of the ester while remaining miscible with aqueous media upon final dilution.

Pathway Prodrug Ethyl Ester Derivative (Prodrug / High LogP) Esterase Cellular Esterases (Hydrolysis) Prodrug->Esterase TA Tienilic Acid (Active Form) Esterase->TA CYP CYP2C9 (Bioactivation) TA->CYP Metabolite Thiophene Epoxide (Reactive Intermediate) CYP->Metabolite Adduct Covalent Protein Adducts (Hepatotoxicity) Metabolite->Adduct

CYP2C9-mediated metabolic bioactivation pathway of tienilic acid derivatives.

The Self-Validating Solubilization Protocol

To ensure absolute trustworthiness in your dose-response data, the dissolution process must be treated as a self-validating system . Lipophilic esters are notorious for "micro-precipitation"—forming microscopic aggregates in media that artificially lower the bioavailable concentration, leading to false-negative toxicity profiles.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate vial to reach room temperature in a desiccator to prevent ambient moisture condensation, which can trigger premature ester hydrolysis.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM Master Stock.

  • Agitation: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (The "Spin-Down" Test): Centrifuge the Master Stock at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a stark black background. Causality: If a white micro-pellet is visible, the compound has not fully dissolved. You must either increase the DMSO volume (recalculating molarity) or gently warm the solution.

Phase 2: Intermediate "Step-Down" Dilutions

Never pipette a 10 mM DMSO stock directly into a 10 µM aqueous culture well. The sudden shift in dielectric constant causes immediate solvent shock and precipitation. Instead, create a 1000X Working Stock Matrix entirely in DMSO.

Table 1: 1000X Serial Dilution Matrix in DMSO

Desired Final Assay Conc.1000X DMSO Working StockPreparation Method (in 100% DMSO)
10.0 µM 10.0 mMPure Master Stock
3.0 µM 3.0 mM300 µL of 10 mM Stock + 700 µL DMSO
1.0 µM 1.0 mM333 µL of 3.0 mM Stock + 667 µL DMSO
0.3 µM 0.3 mM300 µL of 1.0 mM Stock + 700 µL DMSO
0.1 µM 0.1 mM333 µL of 0.3 mM Stock + 667 µL DMSO
Vehicle Control 0 mM100% DMSO only
Phase 3: Media Spiking & Cell Treatment
  • Pre-warming: Warm the complete cell culture medium (containing required FBS/supplements) to 37°C. Causality: Cold media drastically reduces the solubility threshold of lipophilic compounds.

  • Spiking (1:1000 Ratio): Add 1.0 µL of the respective 1000X DMSO Working Stock dropwise to 999 µL of pre-warmed media while vortexing continuously.

  • Incubation: Apply the spiked media to the adherent cell monolayer immediately.

Critical Standard: By using a 1:1000 dilution, the final DMSO concentration in the cell culture well is strictly maintained at 0.1% (v/v) . Exceeding 0.1–0.5% DMSO is known to induce baseline cytotoxicity and artifactually alter the expression of endogenous CYP450 enzymes in hepatocyte models [4].

Workflow A 1. Reconstitute in Anhydrous DMSO (10 mM Master Stock) B 2. Centrifuge at 10,000 x g (Validate Absence of Micro-pellet) A->B C 3. Serial Dilution in 100% DMSO (Generate 1000X Working Stocks) B->C D 4. Spike into 37°C Culture Media (1:1000 Ratio while Vortexing) C->D E 5. Apply to Cell Monolayer (Final DMSO = 0.1% v/v) D->E

Experimental workflow for compound dissolution and cell treatment.

Analytical Validation of Bioavailability

To guarantee that the Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate remains in solution throughout the assay duration (typically 24–48 hours for CYP induction/inhibition assays):

  • Mock Incubation: Prepare a cell-free well with the highest concentration (10 µM) in complete media. Incubate at 37°C, 5% CO2 for the duration of your assay.

  • Supernatant Extraction: After the incubation period, centrifuge the media at 15,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Extract the supernatant using acetonitrile protein precipitation and quantify the compound via LC-MS/MS. Compare the Area Under the Curve (AUC) to a freshly spiked standard curve.

  • Interpretation: If the recovered concentration drops by >15% compared to the theoretical concentration (accounting for non-specific plastic binding), the compound is precipitating over time, and a solubilizer (e.g., 0.1% BSA or Hydroxypropyl-β-cyclodextrin) may be required.

References

  • Tienilic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tienilic acid-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 Source: PubMed / NIH URL:[Link]

  • In Vitro Approach to Assess the Potential for Risk of Idiosyncratic Adverse Reactions Caused by Candidate Drugs Source: Chemical Research in Toxicology / ACS Publications URL:[Link]

Method

Application Note: Advanced Mass Spectrometry Profiling of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Executive Summary Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the ethyl ester derivative of tienilic acid (ticrynafen), a well-documented loop diuretic known for its uricosuric properties and historically sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the ethyl ester derivative of tienilic acid (ticrynafen), a well-documented loop diuretic known for its uricosuric properties and historically significant due to its idiosyncratic, CYP2C9-mediated hepatotoxicity [1]. While the parent drug is extensively studied, the ethyl ester derivative—often encountered as a synthetic intermediate, a lipophilic prodrug candidate, or a derivatized analyte for gas-phase stabilization—presents unique analytical challenges.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification and structural elucidation of this compound. By shifting the analytical paradigm from the traditional negative ionization of the parent acid to a highly optimized positive electrospray ionization (ESI+) framework, this guide ensures maximum sensitivity and structural confidence in complex biological matrices.

Chemical Context & Causality in Method Development

To achieve robust detection, the experimental parameters must be grounded in the molecule's intrinsic physicochemical properties.

  • Ionization Mode Selection (ESI+) : Parent tienilic acid is typically analyzed in negative mode (ESI-) due to the ready deprotonation of its free carboxylic acid [2]. However, the esterification in the ethyl derivative neutralizes this acidic moiety, rendering ESI- highly inefficient. Therefore, ESI+ is mandated . The carbonyl oxygen and the thiophene sulfur serve as excellent hydrogen bond acceptors, readily forming the stable [M+H]+ pseudomolecular ion at m/z 359.0.

  • Isotopic Self-Validation : The presence of two chlorine atoms on the phenoxy ring generates a distinct isotopic signature ( M , M+2 , M+4 in an approximate 9:6:1 ratio). This acts as an internal self-validating mechanism during MS1 filtering. Any chromatographic peak lacking this exact isotopic distribution at the target retention time is immediately rejected as matrix interference, ensuring absolute trustworthiness in peak assignment.

  • Collision Energy (CE) Ramping Dynamics : The ether linkage between the dichlorophenyl ring and the acetate moiety is relatively labile, requiring lower collision energy (25 eV) for cleavage. Conversely, breaking the resonance-stabilized thiophene-carbonyl bond requires significantly higher energy (40 eV) [3].

Sample Preparation & Extraction Protocol

To ensure a self-validating system free from severe ion suppression, a rigorous Solid Phase Extraction (SPE) protocol is employed. This isolates the lipophilic ethyl ester from endogenous phospholipids and polar urinary/plasma components.

Step-by-Step SPE Methodology
  • Pre-treatment : Aliquot 200 µL of the biological matrix (plasma or urine) into a clean microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., Tienilic acid-d5 ethyl ester, 1 µg/mL).

  • Protein Precipitation : Add 600 µL of ice-cold Acetonitrile (1:3 v/v). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Conditioning : Condition an Oasis HLB 30 mg cartridge with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water.

  • Sample Loading : Transfer the supernatant from Step 3 onto the conditioned cartridge. Allow it to pass through under gravity or light vacuum.

  • Washing : Wash the sorbent with 1 mL of 5% Methanol in water to elute highly polar endogenous interferences.

  • Elution : Elute the target analyte with 1 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution : Evaporate the eluate to complete dryness under a gentle stream of N2​ gas at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Workflow A 1. Sample Collection (Plasma/Urine) B 2. Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Solid Phase Extraction (Oasis HLB Cartridge) C->D E 5. Elution & Evaporation (100% MeCN, N2 gas) D->E F 6. Reconstitution (90% Water / 10% MeCN) E->F G 7. LC-MS/MS Analysis (ESI+ MRM Mode) F->G

Fig 1: SPE workflow for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate extraction.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

High-resolution separation is critical to resolve the ethyl ester from endogenous lipids and potential in vivo metabolites (such as thiophene S-oxides) [2].

LC Conditions
  • Analytical Column : Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Gradient Profile :

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

MS/MS Optimization and MRM Parameters
  • Instrument : Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S).

  • Ionization Mode : ESI Positive.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 500 °C.

  • Desolvation Gas Flow : 800 L/hr.

Table 1: Optimized MRM Transitions and Causality of Fragmentation

Transition TypePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Structural Assignment
Quantifier 359.0257.0503025Ether bond cleavage (Loss of C4​H8​O3​ )
Qualifier 1 359.0111.0503040Thiophene-carbonyl cation formation
Qualifier 2 359.0285.0503015Loss of ethyl ester moiety ( −74 Da)
Isotopic Check 361.0259.0503025 M+2 Isotope confirmation (Cl37)

Mechanistic Fragmentation Pathway

Understanding the fragmentation pathways ensures that the selected transitions are structurally sound and not the result of random background noise. The protonated precursor (m/z 359.0) undergoes three primary Collision-Induced Dissociation (CID) pathways depending on the applied energy.

Fragmentation M Precursor Ion [M+H]+ m/z 359.0 (Ethyl Ester) F1 Quantifier Fragment m/z 257.0 (- C4H8O3) M->F1 Ether Cleavage (CE: 25 eV) F2 Qualifier Fragment 1 m/z 111.0 (Thiophene-CO+) M->F2 Carbonyl Cleavage (CE: 40 eV) F3 Qualifier Fragment 2 m/z 285.0 (- C3H6O2) M->F3 Ester Loss (CE: 15 eV)

Fig 2: Proposed ESI+ collision-induced dissociation (CID) pathways for the protonated precursor.

System Self-Validation & Quality Control

To guarantee the trustworthiness of the generated data, the following self-validating criteria must be met for every analytical batch:

  • Matrix Factor (MF) Evaluation : Post-extraction spiked samples compared to neat standards dissolved in the mobile phase must show an MF between 0.85 and 1.15. Values outside this range indicate unmitigated ion suppression, requiring further dilution or a secondary SPE wash step.

  • Qualifier/Quantifier Ratio Stability : The ratio between the m/z 257.0 (Quantifier) and m/z 111.0 (Qualifier) transitions must remain within ±15% of the average ratio established by the calibration curve. A deviation implies co-eluting isobaric interference.

  • Isotopic Fidelity : The ratio of the m/z 359.0 257.0 transition to the m/z 361.0 259.0 transition must reflect the natural 9:6 abundance of the Cl2​ isotopic cluster.

References

  • Methogo, R. M., Dansette, P. M., & Klarskov, K. (2007). Identification of liver protein targets modified by tienilic acid metabolites using a two-dimensional Western blot-mass spectrometry approach. International Journal of Mass Spectrometry, 268(2-3), 284-295. URL:[Link]

  • King, A. M., Grant, I., Rainville, P. D., Isaac, G., Coen, M., Wilson, I. D., & Plumb, R. S. (2018). Capillary ultra performance liquid chromatography-tandem mass spectrometry analysis of tienilic acid metabolites in urine following intravenous administration to the rat. Journal of Chromatography B, 1087-1088, 142-148. URL:[Link]

  • Walsky, R. L., Gaman, E. A., Obach, R. S. (2005). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Drug Metabolism and Disposition, 33(3), 413-419. URL:[Link]

Application

Application Note: High-Yield Synthesis and Application of Tienilic Acid from an Ethyl Ester Precursor for CYP2C9 Metabolic Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary Tienilic acid (ticrynafen) is a classic loop diuretic and uricosuric agent that was withdraw...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

Tienilic acid (ticrynafen) is a classic loop diuretic and uricosuric agent that was withdrawn from clinical use due to severe, immune-mediated hepatotoxicity [1]. Today, it serves as the gold-standard mechanism-based inhibitor (MBI) for studying Cytochrome P450 2C9 (CYP2C9) bioactivation [1, 3]. This application note details the optimized, self-validating chemical synthesis of tienilic acid via the base-catalyzed hydrolysis of its stable precursor, Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate , and outlines the downstream protocol for utilizing the synthesized compound in in vitro CYP2C9 inhibition assays.

Mechanistic Rationale: The Ester Precursor Strategy

Direct synthesis of complex carboxylic acids often suffers from poor yields due to side reactions (e.g., decarboxylation or unwanted Friedel-Crafts cross-reactivity) during intermediate steps. Utilizing Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate as a precursor masks the reactive carboxylic acid as a hydrophobic ethyl ester [1, 2].

Causality in Synthesis Design:

  • Solvent System (Ethanol/Water): The hydrophobic ethyl ester is insoluble in water but highly soluble in ethanol. Using a mixed aqueous-ethanolic system ensures that the sodium hydroxide catalyst and the organic precursor exist in a homogeneous phase at reflux, accelerating the nucleophilic acyl substitution.

  • Thermodynamic Driving Force: The saponification reaction is driven to completion by the use of excess base (3 equivalents), which irreversibly forms the highly water-soluble sodium carboxylate intermediate.

  • pH-Driven Precipitation: By shifting the pH to 2.0 using hydrochloric acid, the carboxylate is protonated. The resulting free tienilic acid experiences a drastic reduction in aqueous solubility, driving spontaneous crystallization and allowing for high-purity recovery without complex chromatography [2].

SynthesisWorkflow A Ethyl Ester Precursor (Hydrophobic) B Saponification (NaOH / EtOH, 80°C) A->B OH- attack C Sodium Carboxylate (Water Soluble) B->C -EtOH D Acidification (HCl to pH 2) C->D H+ addition E Tienilic Acid (Precipitate) D->E Crystallization

Chemical synthesis workflow for the base-catalyzed hydrolysis of the ethyl ester precursor.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the quantitative conversion of the ethyl ester precursor to pure tienilic acid. It is designed as a self-validating system: visual clearing of the suspension indicates reaction progress, and precise pH monitoring ensures optimal precipitation.

Reagents & Materials:

  • Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (10 mmol, ~3.59 g)

  • Absolute Ethanol (30 mL)

  • 2M Aqueous Sodium Hydroxide (NaOH) (15 mL, 30 mmol)

  • 2M Aqueous Hydrochloric Acid (HCl)

  • Ice bath, calibrated pH meter, and vacuum filtration apparatus.

Step-by-Step Methodology:

  • Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of the ethyl ester precursor in 30 mL of absolute ethanol.

  • Catalysis Initiation: Add 15 mL of 2M aqueous NaOH to the flask. Mechanistic Note: The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. Self-Validation Check: Monitor the reaction visually; the initial opaque suspension will transition to a clear, homogeneous solution as the insoluble ester converts to the water-soluble sodium carboxylate. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) should confirm the disappearance of the higher-Rf ester spot.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure via rotary evaporation. Mechanistic Note: Removing the organic solvent prevents the final product from remaining partially dissolved during acidification.

  • Acidification & Precipitation: Dilute the remaining aqueous layer with 20 mL of distilled water and cool to 4°C in an ice bath. While stirring vigorously, add 2M HCl dropwise. Monitor continuously with a pH meter until the solution reaches exactly pH 2.0. A dense white precipitate of tienilic acid will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual NaCl.

  • Drying: Dry the product under a high vacuum at 40°C overnight. (Expected yield: 80-85%).

Protocol B: CYP2C9 Mechanism-Based Inhibition (MBI) Assay

Tienilic acid contains a thiophene ring that is oxidized by CYP2C9 into a highly reactive sulfoxide or epoxide[4, 5]. This electrophile rapidly undergoes nucleophilic attack by an active-site amino acid, resulting in covalent adduction and irreversible enzyme suicide [1, 3].

Bioactivation T Tienilic Acid C CYP2C9 Active Site T->C Binding O Thiophene S-oxide (Reactive Metabolite) C->O CYP-mediated Oxidation A Covalent Adduct (Protein Modification) O->A Nucleophilic Attack I Suicide Inactivation (Hepatotoxicity) A->I Enzyme Inactivation

Mechanism of CYP2C9 suicide inhibition via thiophene S-oxidation of tienilic acid.

Step-by-Step Methodology:

  • Pre-Incubation Matrix: Prepare a primary incubation mixture containing recombinant human CYP2C9 (50 pmol/mL) and synthesized tienilic acid (concentrations ranging from 0.1 to 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Bioactivation: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for distinct time intervals (0, 5, 10, and 15 minutes). Self-Validation Check: Include a control lacking NADPH. If inhibition occurs without NADPH, the compound is acting as a reversible inhibitor, not an MBI.

  • Substrate Addition: At each time point, transfer a 10 µL aliquot of the primary incubation into 90 µL of a secondary incubation mixture containing Diclofenac (CYP2C9 probe substrate, 10 µM) and NADPH.

  • Quenching & Analysis: After 10 minutes, quench the secondary reaction with 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Diclofenac-d4). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of 4'-hydroxydiclofenac. Plot the natural log of remaining enzyme activity versus pre-incubation time to extract kobs​ , and subsequently calculate KI​ and kinact​ .

Quantitative Data Summaries

Table 1: Physicochemical and Reaction Parameters

ParameterEthyl Ester PrecursorTienilic Acid (Product)
IUPAC / Chemical Name Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate[2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid
Molecular Weight 359.22 g/mol 331.17 g/mol
Physical State Off-white solidWhite crystalline powder
Solubility Profile Soluble in EtOH, EtOAc; Insoluble in waterSoluble in DMSO, hot toluene; Insoluble in acidic water
Expected Yield N/A (Starting Material)80 - 85% [2]

Table 2: CYP2C9 Inhibition Kinetics Profile

InhibitorTarget Enzyme KI​ (µM) kinact​ (min⁻¹)Primary Mechanism of Action
Tienilic Acid CYP2C90.4 - 0.80.05 - 0.08Irreversible MBI (Thiophene S-oxidation) [4, 5]
Sulfaphenazole CYP2C90.3N/AReversible Competitive Inhibition (Control)

Conclusion

The conversion of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate to tienilic acid represents a highly efficient, thermodynamically favorable synthetic route. By masking the carboxylic acid moiety during upstream synthesis and utilizing a robust saponification protocol, researchers can generate high-purity tienilic acid. This pure compound is an indispensable tool for characterizing the bioactivation potential of thiophene-containing drugs and mapping the active site vulnerabilities of CYP2C9.

References

  • CHEMICAL SYNTHESIS AND INVESTIGATION OF REACTIVE DRUG METABOLITES By - University of Liverpool Repository. liverpool.ac.uk.
  • EP0029740A1 - Process for the preparation of a therapeutically active substituted phenoxyacetic acid and a novel acid anhydride for use therein - Google Patents. google.com.
  • Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC. nih.gov.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. acs.org.
  • Bioactivation Potential of Thiophene-Containing Drugs | Request PDF - ResearchGate. researchgate.net.
Method

Application Note: Purification and Crystallization Techniques for Ethyl-[4-(2-thienylcarbonyl)-2,3-dichlorophenoxy]acetate

Introduction & Background Ethyl-[4-(2-thienylcarbonyl)-2,3-dichlorophenoxy]acetate (commonly referred to as tienilic acid ethyl ester) is a critical lipophilic intermediate synthesized during the production of the loop d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Background

Ethyl-[4-(2-thienylcarbonyl)-2,3-dichlorophenoxy]acetate (commonly referred to as tienilic acid ethyl ester) is a critical lipophilic intermediate synthesized during the production of the loop diuretic ticrynafen[1]. In the standard synthetic route, 2,3-dichloro-4-(2-thienylcarbonyl)-phenol is reacted with chloroacetic acid ethyl ester in an alkaline ethanolic solution[1].

Achieving high purity of this ester intermediate is paramount. Impurities carried over from the etherification step—specifically unreacted phenolic precursors and residual alkylating agents—can severely impact the yield of the subsequent hydrolysis step and alter the toxicological profile of the final Active Pharmaceutical Ingredient (API). This application note outlines a robust, scalable protocol combining liquid-liquid extraction (LLE) and controlled cooling crystallization to achieve >99.5% purity.

Mechanistic Principles of Purification

The purification strategy relies on orthogonal separation techniques to systematically purge impurities based on their physicochemical properties.

  • Liquid-Liquid Extraction (LLE): The crude reaction mixture contains the target ethyl ester, unreacted phenol, and inorganic salts (e.g., NaCl). Leveraging the acidic nature of the electron-deficient 2,3-dichloro-4-(2-thienylcarbonyl)-phenol (pKa ~6.0), a mild alkaline wash using 5% Na₂CO₃ is employed. This selectively deprotonates the phenol, partitioning the resulting water-soluble phenolate into the aqueous phase, while the highly lipophilic ethyl ester remains in the organic phase (ethyl acetate).

  • Cooling Crystallization: Crystallization is the most critical unit operation for the purification of solid organic compounds ()[2]. The ethyl ester exhibits a steep temperature-dependent solubility curve in short-chain alcohols. Absolute ethanol is selected as the optimal solvent because it provides excellent solubility near its boiling point (78°C) and induces high supersaturation upon cooling. A controlled cooling rate (0.5°C/min) is critical to prevent "oiling out" (liquid-liquid phase separation)—a common phenomenon in lipophilic esters—and ensures the growth of high-purity, easily filterable macroscopic crystals. Ester impurities, due to their structural similarity and lipophilicity, require precisely optimized crystallization parameters to prevent co-precipitation ()[3].

Experimental Workflows

Protocol A: Crude Isolation and Liquid-Liquid Extraction

Objective: Remove inorganic salts and unreacted phenolic starting material.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Add 3 volumes of Ethyl Acetate (EtOAc) and 3 volumes of deionized water to dissolve precipitated salts.

  • Alkaline Wash: Add 1 volume of 5% (w/v) aqueous Na₂CO₃. Stopper the funnel and invert gently, venting frequently to release CO₂ gas generated by the neutralization process.

  • Phase Separation: Allow the layers to separate completely (approx. 5 minutes). The lower aqueous phase (containing the phenolate and inorganic salts) is discarded.

  • Washing and Drying: Wash the upper organic phase with 1 volume of saturated NaCl (brine) to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes, then perform a gravity filtration.

  • Concentration: Evaporate the EtOAc under reduced pressure using a rotary evaporator (40°C, 150 mbar) to yield the crude Ethyl-[4-(2-thienylketo)-2,3-dichloro-phenoxy]acetate as an off-white solid.

Protocol B: Controlled Cooling Crystallization

Objective: Isolate the target ester with >99.5% HPLC purity.

  • Dissolution: Transfer the crude solid to a jacketed crystallizer equipped with an overhead stirrer. Add absolute ethanol at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat the suspension to 75°C under continuous stirring (250 rpm). Maintain this temperature for 30 minutes to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a polish filtration through a pre-heated 0.45 µm PTFE filter to prevent heterogeneous nucleation of impurities.

  • Nucleation and Cooling: Program the crystallizer jacket to cool the solution from 75°C to 5°C at a linear rate of 0.5°C/min. (Self-Validation Check: Spontaneous nucleation should occur between 45°C and 50°C. If the solution supersaturates without nucleating by 45°C, introduce 0.1% w/w pure seed crystals to initiate controlled growth).

  • Aging: Hold the resulting suspension at 5°C for 120 minutes. This aging step maximizes the thermodynamic yield and promotes Ostwald ripening, reducing the proportion of fine particulates.

Protocol C: Filtration and Drying

Objective: Remove mother liquor and residual solvent.

  • Isolation: Filter the crystal slurry under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 1 volume of ice-cold absolute ethanol (0–5°C). The cold solvent displaces the impurity-rich mother liquor without dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours. Verify that the crystals have reached a constant weight to ensure complete removal of ethanol.

Quantitative Data & Optimization

Table 1: Solvent Screening Matrix for Crystallization

Solvent System Solubility at 75°C (mg/mL) Solubility at 5°C (mg/mL) Yield (%) Purity (HPLC Area %) Crystal Habit
Absolute Ethanol >250 <15 88 99.6 Prismatic
Methanol >300 45 72 99.1 Fine needles
EtOAc / Hexane (1:4) >200 <10 91 98.2 Agglomerates

| Isopropanol | 180 | <5 | 85 | 99.4 | Blocky |

Table 2: Optimized Cooling Profile (Ethanol System)

Stage Temperature (°C) Time (min) Stirring Speed (rpm) Purpose
Dissolution 75 30 250 Complete dissolution of crude solid
Cooling 75 → 5 140 200 Controlled supersaturation; prevent oiling out

| Aging | 5 | 120 | 150 | Maximize yield & promote Ostwald ripening |

Process Visualization

G Crude Crude Reaction Mixture (Ester, Phenol, Salts) LLE Liquid-Liquid Extraction (EtOAc / Dilute Na2CO3) Crude->LLE OrgPhase Organic Phase (Ester in EtOAc) LLE->OrgPhase Upper Layer AqPhase Aqueous Phase (Phenolate & Salts) LLE->AqPhase Lower Layer (Discard) Concentration Solvent Evaporation (Yields Crude Solid) OrgPhase->Concentration Dissolution Hot Dissolution (Absolute Ethanol, 75°C) Concentration->Dissolution Cooling Controlled Cooling (0.5°C/min to 5°C) Dissolution->Cooling Filtration Vacuum Filtration & Cold EtOH Wash Cooling->Filtration Pure Pure Ethyl-[4-(thienylketo)- 2,3-dichloro-phenoxy]acetate Filtration->Pure

Workflow for the purification and crystallization of Tienilic Acid Ethyl Ester.

References

  • Title: Process for the preparation of a therapeutically active substituted phenoxyacetic acid and a novel acid anhydride for use therein (EP0029740A1)
  • Title: Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing Source: Pharmaceutics (PubMed Central) URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: University of Cape Town (UCT) Chemistry Department URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Welcome to the technical support guide for the synthesis of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to Tienil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to Tienilic Acid[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The synthesis is primarily achieved through a Friedel-Crafts acylation, a powerful but sensitive reaction for forming C-C bonds with an aromatic ring[3][4].

The core reaction involves the acylation of ethyl (2,3-dichlorophenoxy)acetate with 2-thenoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent. Success hinges on meticulous control of reagents, conditions, and workup procedures.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most frequent challenge, often stemming from a few critical factors related to the Friedel-Crafts reaction's demanding nature.

Possible Causes & Solutions

  • Inactive Catalyst (Lewis Acid):

    • Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react readily with atmospheric moisture to form aluminum hydroxides, which are catalytically inactive[5]. This hydrolysis prevents the formation of the essential acylium ion electrophile[3][6].

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator).

      • Use High-Purity Reagents: Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch. Ensure solvents are anhydrous grade.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Insufficient Catalyst Stoichiometry:

    • Causality: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. The ketone group in the product is a Lewis base and forms a stable complex with AlCl₃. This complexation sequesters the catalyst, rendering it inactive for further cycles[5].

    • Solution: A molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically 2-thenoyl chloride) is recommended. The optimal amount may require empirical determination.

  • Sub-Optimal Reaction Temperature:

    • Causality: Temperature is a critical parameter. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions or even decomposition of the product or starting materials[7][8].

    • Solution:

      • Controlled Addition: The initial formation of the acylium ion complex is exothermic[9]. Add the acyl chloride or the AlCl₃ portion-wise or as a solution dropwise at a low temperature (0 to 5°C) to manage the exotherm.

      • Gradual Warming: After the initial addition, allow the reaction to warm slowly to room temperature. In some cases, gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion, but this should be monitored carefully by TLC[10]. Some Friedel-Crafts reactions show improved selectivity and yield at very low temperatures (e.g., below -10°C)[11].

  • Deactivated Aromatic Ring:

    • Causality: The starting material, ethyl (2,3-dichlorophenoxy)acetate, has two electron-withdrawing chloro groups, which deactivate the aromatic ring towards electrophilic substitution. While the ether linkage is an activating, ortho-para directing group, its effect is attenuated by the halogens.

    • Solution: This inherent property cannot be changed, but its effects can be mitigated by ensuring all other parameters (catalyst activity, temperature, reaction time) are fully optimized to overcome the higher activation energy.

Problem 2: Formation of Multiple Products or Isomers

The appearance of multiple spots on a TLC plate indicates side reactions or lack of regioselectivity.

Possible Causes & Solutions

  • Incorrect Regioselectivity:

    • Causality: The acylation is expected to occur at the C4 position (para to the ether group). However, minor substitution at the C6 position (ortho to the ether) can occur. The choice of solvent can influence isomer distribution[5].

    • Solution:

      • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) generally favor the desired para-acylation product.

      • Temperature Control: Lower reaction temperatures often enhance regioselectivity by favoring the kinetically controlled product[7][11].

  • Hydrolysis of Acyl Chloride or Ester:

    • Causality: If water is present, 2-thenoyl chloride will hydrolyze to 2-thenoic acid, which is unreactive under these conditions. The ethyl ester moiety on the phenoxyacetate can also be cleaved under harsh acidic conditions during a prolonged reaction or improper workup.

    • Solution: Adhere strictly to anhydrous conditions. During workup, perform the acidic quench at low temperatures and avoid prolonged exposure to strong acid.

Troubleshooting Workflow Diagram

G Start Low Reaction Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Sub-optimal Temp? Start->Cause3 Cause4 Impure Reagents? Start->Cause4 Sol1 Use Anhydrous Conditions (Dry Glassware, Inert Atm.) Use Fresh AlCl₃ Cause1->Sol1 Check for moisture Sol2 Use >1.1 eq. AlCl₃ to compensate for product complexation Cause2->Sol2 Review molar ratios Sol3 Control Exotherm (0°C addition) Allow to warm gradually Monitor by TLC Cause3->Sol3 Optimize thermal profile Sol4 Purify starting materials Use anhydrous grade solvents Cause4->Sol4 Verify reagent quality

Caption: A workflow for diagnosing low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this Friedel-Crafts acylation?

A1: The reaction proceeds in three main steps[4][6]:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 2-thenoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a very potent electrophile.

  • Electrophilic Aromatic Substitution: The π-electron system of the ethyl (2,3-dichlorophenoxy)acetate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a positively charged intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes the proton from the carbon that was attacked, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (although it remains complexed to the product). The removed proton forms HCl.

Reaction Mechanism Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation 2-Thenoyl Chloride 2-Thenoyl Chloride Acylium Ion Acylium Ion (Electrophile) 2-Thenoyl Chloride->Acylium Ion + AlCl₃ [AlCl₄]⁻ [AlCl₄]⁻ Substrate Ethyl (2,3-dichlorophenoxy) acetate Sigma Complex Sigma Complex (Intermediate) Substrate->Sigma Complex + Acylium Ion Product Product-Catalyst Complex Sigma Complex->Product + [AlCl₄]⁻ HCl + AlCl₃ HCl + AlCl₃

Caption: Key steps of the Friedel-Crafts acylation mechanism.

Q2: Why is the acylation directed to the C4 position (para to the ether)?

A2: The regioselectivity is governed by a combination of electronic and steric effects. The ether oxygen is an ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the positive charge in the sigma complex intermediate through resonance. While the two chloro groups are deactivating, the para position relative to the strong activating ether group is the most electronically favored site for electrophilic attack. Steric hindrance from the bulky ether group and the adjacent chlorine at C3 disfavors attack at the C6 (ortho) position.

Q3: Can I use a different Lewis acid catalyst?

A3: Yes, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or even strong Brønsted acids have been used for Friedel-Crafts reactions[12][13][14]. However, AlCl₃ is generally the most common and reactive catalyst for acylations of moderately deactivated rings. Milder catalysts may result in lower yields or require higher temperatures. If you choose an alternative, you will likely need to re-optimize the reaction conditions.

Q4: How should I properly perform the reaction workup?

A4: The workup is critical for both safety and yield. The AlCl₃-ketone complex must be hydrolyzed.

  • Cooling: Cool the reaction mixture in an ice bath. The hydrolysis of excess AlCl₃ is highly exothermic.

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep aluminum salts dissolved in the aqueous phase.

  • Extraction: Once the hydrolysis is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine[5].

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Researchers should monitor the reaction by TLC and adjust parameters as needed.

Experimental Workflow Diagram

G A 1. Setup & Inerting (Dry glassware under N₂/Ar) B 2. Reagent Charging (Dissolve substrate in dry DCM, add AlCl₃) A->B C 3. Cool to 0°C B->C D 4. Slow Addition (Add 2-thenoyl chloride in DCM dropwise) C->D E 5. Reaction (Warm to RT, stir for 2-6h, monitor by TLC) D->E F 6. Quenching (Pour onto ice/HCl) E->F G 7. Workup (Extract, wash, dry) F->G H 8. Purification (Recrystallization or Column Chromatography) G->H

Caption: A step-by-step overview of the experimental workflow.

Materials:

  • Ethyl (2,3-dichlorophenoxy)acetate (1.0 eq.)

  • 2-Thenoyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc.)

  • Standard workup and purification reagents.

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Charge the flask with ethyl (2,3-dichlorophenoxy)acetate and anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add anhydrous AlCl₃ to the stirred solution in portions, ensuring the temperature does not exceed 10°C.

  • In a separate flask, prepare a solution of 2-thenoyl chloride in anhydrous DCM.

  • Add the 2-thenoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours, monitoring the consumption of the starting material by TLC (e.g., using a hexane/ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Follow the workup procedure outlined in FAQ #4.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by silica gel column chromatography to yield the final product.

Table of Recommended Reaction Parameters
ParameterRecommended RangeRationale
Substrate 1.0 eq.Limiting reagent.
2-Thenoyl Chloride 1.05 - 1.2 eq.A slight excess ensures complete reaction of the substrate.
AlCl₃ Catalyst 1.2 - 1.5 eq.Stoichiometric amount needed to activate the acyl chloride and account for complexation with the ketone product[5].
Temperature 0°C (addition), then RTControls exotherm and improves selectivity; warming is needed to achieve a reasonable reaction rate[7][9].
Reaction Time 2 - 8 hoursHighly dependent on scale and temperature; must be monitored by TLC.
Solvent Anhydrous DCM, DCEInert, non-polar solvents that are standard for this reaction type.

References

  • Godfraind, T., et al. (1992). Synthesis and pharmacology of structural analogs of tienilic acids. Pharmaceutica Acta Helvetiae, 67(5-6), 172-6. [Link]

  • Reddy, T. J., et al. (2007). Friedel-Crafts Acylation with Amides. Organic Letters, 9(19), 3781–3783. [Link]

  • SATHEE (Platform). Friedel Crafts Reaction. SATHEE Learning. [Link]

  • Aifanti, K., et al. (2004). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. [Link]

  • BYJU'S (Platform). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S Learning. [Link]

  • El-Hosary, F. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Di-peptides containing thiophene moieties. (2020). ResearchGate. [Link]

  • ChemTalk (Platform). Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. [Link]

  • Chemistry Stack Exchange (Forum). Friedel–Crafts reaction of phenol. Stack Exchange. [Link]

  • University of Missouri-St. Louis (Course Material). Experiment 1: Friedel-Crafts Acylation. UMSL Chemistry. [Link]

  • Wikipedia. Tienilic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Stark, T. D., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 246–253. [Link]

  • Wikidoc. Tienilic acid. Wikidoc. [Link]

  • Patil, S. B., et al. (2020). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, formulators, and scientists experiencing precipitation, poor bioavailability, or erratic assay results when working with Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, formulators, and scientists experiencing precipitation, poor bioavailability, or erratic assay results when working with Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (the ethyl ester derivative of Tienilic Acid).

Mechanistic Insight: The Causality of Precipitation

To effectively troubleshoot solubility, we must first understand the molecular thermodynamics of the compound. The parent molecule, Tienilic Acid, is a well-known loop diuretic and a classic mechanism-based suicide inhibitor of Cytochrome P450 2C9 (CYP2C9)[1]. The parent acid possesses a free carboxylic acid group (pKa ~3.1), allowing it to be sparingly soluble in aqueous buffers via ionization at physiological pH[2].

However, the compound is the ethyl ester derivative. Esterification fundamentally alters the physicochemical landscape:

  • Loss of Ionizability: The ethyl group chemically masks the carboxylic acid. The molecule is completely neutral across the physiological pH spectrum. Therefore, standard pH-adjustment techniques (e.g., adding NaOH or sodium bicarbonate) will fail to enhance solubility[3].

  • Increased Lipophilicity: The addition of the aliphatic ethyl chain increases the LogP, driving the molecule to partition heavily into hydrophobic phases rather than interacting with water dipoles.

  • High Crystal Lattice Energy: The planar thienylketo and dichloro-phenoxy rings promote strong intermolecular pi-pi stacking and halogen bonding, making the solid crystal lattice highly stable and difficult for water molecules to disrupt.

Quantitative Physicochemical Profile

Table 1: Comparative Physicochemical Properties

PropertyParent (Tienilic Acid)Derivative (Ethyl Ester)Impact on Formulation Strategy
Molecular Weight 331.2 g/mol [2]~359.2 g/mol Slightly increased molecular bulkiness.
LogP (Estimated) ~3.2> 4.2Shifts requirement from simple buffers to heavy co-solvents/surfactants.
Ionizable Groups Yes (Carboxylic Acid)No Renders pH-adjustment techniques completely ineffective[3].
Aqueous Solubility ~0.5 mg/mL (in 1:1 EtOH:PBS)[2]< 0.01 mg/mL (Practically Insoluble)Requires micellar encapsulation or physical nanonization[4].

Frequently Asked Questions (Troubleshooting)

Q1: I tried adjusting the buffer pH to 8.5 to dissolve the compound, but it instantly crashed out of solution. Why? A: This is a common oversight when transitioning from a parent drug to its ester. Because Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate lacks an acidic proton, it does not form a water-soluble salt at basic pH[3]. You must abandon pH-shifting and instead utilize co-solvency or micellar solubilization[5].

Q2: We are conducting in vitro CYP2C9 inhibition assays. How do we maintain solubility without denaturing the recombinant enzymes? A: CYP enzymes are highly sensitive to organic solvents. While the ester is highly soluble in DMSO (>5 mg/mL)[6], diluting this directly into an aqueous assay buffer often causes rapid "solvent shift precipitation." To prevent this, keep the final DMSO concentration strictly ≤ 1.0% v/v . If precipitation still occurs, introduce a non-ionic surfactant like Tween-20 at 0.05% to lower interfacial tension without denaturing the CYP2C9 protein[7].

Q3: Our in vivo PK data in mice shows massive variability and poor exposure. What is happening? A: High variability in oral or intraperitoneal dosing of highly lipophilic esters usually indicates that the compound is precipitating in the injection syringe or the gastric fluid, leading to erratic dissolution rates[8]. You must transition from a solution-based approach to a thermodynamically stable dispersion, such as a nanosuspension or a lipid-based microemulsion[4].

Self-Validating Experimental Protocols

Below are field-proven methodologies to solubilize this specific ester. Each protocol includes a self-validation step to ensure you are working with a true solution rather than a metastable suspension.

Protocol A: Co-Solvent/Surfactant Vehicle for In Vivo Dosing (5/10/85 System)

This protocol utilizes a blend of DMSO, Tween-80, and Saline to create a kinetically stable micellar dispersion suitable for IP or IV injection[5].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 5.0 mg of the ethyl ester into a glass vial. Add 500 µL of anhydrous DMSO. Vortex for 2 minutes until completely dissolved (yielding a clear solution).

  • Surfactant Addition: Add 1.0 mL of Tween-80 (100% viscous liquid) directly to the DMSO solution. Vortex vigorously for 5 minutes. Causality: The DMSO acts as the primary solvent, while Tween-80 coats the hydrophobic molecules before water is introduced, preventing rapid nucleation.

  • Aqueous Titration: Dropwise, add 8.5 mL of 0.9% normal saline while continuously vortexing or sonicating. Do not add the saline all at once, as local supersaturation will cause irreversible precipitation.

  • Self-Validation (Centrifugation Test): To confirm true solubilization, centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube. Supernatant concentration (verified by HPLC) matches the theoretical concentration.

    • Fail: A white pellet forms. The compound was merely suspended. You must increase the surfactant ratio or reduce the target concentration.

Protocol B: Nanosuspension via Media Milling (For High-Dose Oral Gavage)

When the required dose exceeds the solubilizing capacity of safe co-solvent limits, physical particle size reduction (nanonization) is required to increase the surface-area-to-volume ratio, thereby enhancing the dissolution rate[8].

Step-by-Step Methodology:

  • Wetting Phase: Suspend the ester powder in an aqueous vehicle containing 1% w/v Pluronic F-127 (polymeric stabilizer) and 0.2% w/v Sodium Lauryl Sulfate (wetting agent).

  • Milling: Transfer the suspension to a milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • High-Shear Processing: Mill at 3,000 RPM for 2 to 4 hours under temperature-controlled conditions (4°C) to prevent thermal degradation.

  • Self-Validation (DLS): Extract the milled suspension and analyze via Dynamic Light Scattering (DLS). A successful nanosuspension will exhibit a Z-average particle size of 200–400 nm with a Polydispersity Index (PDI) < 0.3[4].

Visualizations & Workflows

SolubilityWorkflow Start Ester Precipitation Detected CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (e.g., CYP Inhibition) CheckApp->InVitro InVivo In Vivo PK/PD Dosing CheckApp->InVivo Cosolvent Use Co-solvent System (DMSO < 1% + Tween) InVitro->Cosolvent Nano Nanosuspension or Lipid Microemulsion InVivo->Nano Validate Validate Solubility (Centrifugation / HPLC) Cosolvent->Validate Nano->Validate

Workflow for resolving precipitation of lipophilic esters based on experimental application.

SolubilizationMechanism LipidEster Ethyl-Tienilate (Highly Lipophilic) Micelle Micelle Formation (Hydrophobic Core) LipidEster->Micelle Encapsulation Surfactant Amphiphilic Surfactant (e.g., Tween 80) Surfactant->Micelle Self-Assembly Solubilized Thermodynamically Stable Dispersion Micelle->Solubilized Steric Stabilization Aqueous Aqueous Buffer (PBS, pH 7.4) Aqueous->Micelle Hydration Shell

Mechanistic pathway of micellar encapsulation for highly lipophilic compounds.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from[Link]

  • National Institutes of Health (PMC). (2023). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Retrieved from[Link]

  • National Institutes of Health (PMC). (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from[Link]

Sources

Troubleshooting

Reducing byproducts and impurities during Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate extraction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to preventing downstream toxicological liabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to preventing downstream toxicological liabilities. Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the primary ester intermediate in the synthesis of Tienilic acid (Ticrynafen), a loop diuretic[1]. Because Tienilic acid is metabolized by CYP2C9 into highly reactive, short-lived sulfoxide intermediates that covalently bind to proteins and induce immunoallergic hepatotoxicity[2][3], maintaining strict impurity control during the synthesis of its precursors is paramount.

This guide addresses the specific chemical behaviors, extraction pitfalls, and self-validating protocols required to minimize byproducts (such as ester hydrolysis and unreacted precursors) during the liquid-liquid extraction of this intermediate.

Mechanistic Overview of Impurity Formation

During the O-alkylation of 2,3-dichloro-4-(thiophene-2-carbonyl)phenol with ethyl bromoacetate, the subsequent liquid-liquid extraction is the primary stage where critical byproducts are either cleared or inadvertently generated. Understanding the causality behind these impurities is the first step in troubleshooting:

  • Hydrolytic Degradation (Tienilic Acid Formation): The ethyl ester is highly susceptible to base-catalyzed saponification. If the extraction utilizes strong aqueous bases to clear unreacted phenols, hydroxide ions will attack the electrophilic carbonyl carbon of the ester, hydrolyzing it into the water-soluble carboxylate (free Tienilic acid).

  • Unreacted Phenolic Precursor: If the alkylation reaction does not reach 100% conversion, residual 2,3-dichloro-4-(thiophene-2-carbonyl)phenol will co-extract into the organic phase. Because of its structural similarity to the product, it must be partitioned out using precise pH control.

  • Emulsion Generation: Trace amounts of saponified product act as amphiphilic surfactants. During aqueous washes, these molecules reduce the interfacial tension between the organic and aqueous layers, creating stubborn micro-emulsions that trap impurities in the organic phase.

Troubleshooting FAQs

Q1: Why does my ethyl ester product contain significant amounts of free Tienilic acid after extraction? Causality: You are likely experiencing base-catalyzed ester hydrolysis. Using a strong base (like 1M NaOH or KOH) to wash the organic layer strips the ethyl group, reverting your product to Tienilic acid. Solution: Switch your washing solution to a mild base, specifically 5% Sodium Bicarbonate (NaHCO 3​ ). The pKa of the unreacted 2,3-dichloro-4-(thiophene-2-carbonyl)phenol is significantly lowered (to ~6.5-7.0) by the electron-withdrawing chloro and carbonyl groups. This allows NaHCO 3​ (pH ~8.3) to successfully deprotonate the phenol and drive it into the aqueous phase without providing the strong hydroxide nucleophiles that cause ester hydrolysis[2].

Q2: How can I resolve stubborn emulsions during the aqueous washing phase? Causality: Trace amounts of potassium salts from the reaction, combined with partial ester saponification, create "soaps" that stabilize droplets of water within the ethyl acetate (EtOAc) layer. Solution: Incorporate a saturated brine (NaCl) wash. The high ionic strength of brine increases the density and polarity of the aqueous phase. This forces the organic solvent out of the aqueous layer (the "salting-out" effect), rapidly breaking the emulsion and ensuring sharp phase separation.

Q3: How do I know if my extraction successfully removed all the unreacted phenol before I concentrate the organic layer? Causality: Relying solely on downstream HPLC to check clearance wastes time. You need an in-process validation step. Solution: Perform a self-validating precipitation test on your aqueous waste. Take a 2 mL aliquot of the discarded NaHCO 3​ aqueous layer and acidify it dropwise with 1M HCl until the pH reaches ~2.0. If unreacted phenol was successfully cleared into this layer, it will immediately crash out as a cloudy white precipitate upon protonation.

Step-by-Step Validated Extraction Protocol

This protocol is designed as a self-validating system to ensure maximum recovery of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate while minimizing hydrolysis.

Phase 1: Reaction Quenching & Solvent Swap

  • Concentrate the crude alkylation mixture (typically in acetone or DMF) under reduced pressure (35°C, 50 mbar) to remove volatile solvents.

    • Self-Validation: The residue must be a thick, solvent-free oil. Residual acetone acts as a co-solvent and will disrupt the biphasic extraction, pulling your ester into the aqueous phase.

  • Re-dissolve the crude oil in Ethyl Acetate (EtOAc) using a ratio of 10 mL per gram of theoretical yield.

Phase 2: Primary Partitioning 3. Add an equal volume of distilled water to the EtOAc solution in a separatory funnel. 4. Agitate vigorously for 3 minutes, venting frequently, then allow the phases to separate.

  • Self-Validation: A clear boundary should form within 2 minutes.
  • Decant and discard the lower aqueous layer (this removes inorganic salts like KBr and K 2​ CO 3​ ).

Phase 3: Selective Phenol Clearance 6. Wash the organic phase with 5% w/v NaHCO 3​ solution (3 x 5 mL/g). 7. Vent the separatory funnel immediately and frequently to release CO 2​ gas generated by the neutralization of trace acids[2]. 8. Discard the lower aqueous layer after each wash.

  • Self-Validation: Acidify a small aliquot of this aqueous waste with 1M HCl. A white precipitate confirms the successful clearance of the unreacted phenol.

Phase 4: Dehydration & Isolation 9. Wash the organic phase with saturated brine (1 x 5 mL/g) to remove residual water and break any micro-emulsions. 10. Dry the organic phase over anhydrous Na 2​ SO 4​ for 15 minutes. Filter out the drying agent. 11. Concentrate the filtrate under reduced pressure (30°C) to yield the purified Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate.

Quantitative Data: Partitioning & Impurity Clearance

The following table summarizes the causal relationship between the choice of aqueous wash solution and the resulting impurity profile.

Wash SolutionpH RangeEster Hydrolysis Rate (Byproduct)Phenol Clearance RateEmulsion Risk
1M NaOH 13.5 - 14.0High (>15% conversion to acid)Excellent (>99%)High
5% Na 2​ CO 3​ 11.0 - 11.5Moderate (5-10% conversion)Excellent (>99%)Moderate
5% NaHCO 3​ 8.0 - 8.5Low (<0.5% conversion) Good (95-98%) Low
Distilled Water 7.0None (0%)Poor (<10%)Low

Table 1: Impact of aqueous wash pH on Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate stability and impurity clearance.

Process Visualization

ExtractionWorkflow Start Crude Reaction Mixture Evap 1. Evaporate Volatiles Start->Evap Dissolve 2. Re-dissolve in EtOAc/H2O Evap->Dissolve PhaseSep1 3. Phase Separation Dissolve->PhaseSep1 Aq1 Aqueous Phase (Salts) PhaseSep1->Aq1 Lower Layer Org1 Organic Phase (EtOAc) PhaseSep1->Org1 Upper Layer Wash 4. Wash with 5% NaHCO3 Org1->Wash PhaseSep2 5. Phase Separation Wash->PhaseSep2 Aq2 Aqueous Phase (Phenol) PhaseSep2->Aq2 Lower Layer Org2 Organic Phase (Ester) PhaseSep2->Org2 Upper Layer Dry 6. Brine Wash & Dry Org2->Dry Pure Purified Ethyl Ester Dry->Pure

Extraction workflow for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate.

Sources

Optimization

Preventing thermal degradation of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate in solution

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (the ethyl ester of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (the ethyl ester of tienilic acid). While this compound is a critical synthetic intermediate and prodrug model, it exhibits significant thermal and chemical instability in solution.

As Senior Application Scientists, we have designed this guide to provide mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate degrade rapidly at room temperature? A1: The primary mechanism of thermal degradation in solution is ester hydrolysis. This compound contains an ethyl ester linkage that, in the presence of trace water and thermal energy, undergoes cleavage of the acyl-carbon-ethereal oxygen bond to yield free tienilic acid and ethanol[1]. This reaction is highly pH-dependent and follows a U-shaped pH-rate profile; the compound degrades exponentially faster in strongly acidic (pH < 4) or basic (pH > 8) microenvironments[2]. Even in nominally "neutral" aqueous buffers, thermal stress accelerates this hydrolysis[3].

Q2: I am observing a +16 Da mass shift in my LC-MS analysis after prolonged heating. What is the structural cause? A2: A +16 Da (and occasionally +32 Da) mass shift is the classic chromatographic signature of thiophene ring oxidation[4]. The electron-rich π -system of the thiophene moiety is highly susceptible to electrophilic attack by dissolved oxygen or trace peroxides in the solvent, forming a thiophene-S-oxide or sulfone intermediate[5]. This oxidative degradation is significantly accelerated by thermal stress and the use of aged ether-based solvents (e.g., THF or Diethyl Ether) that harbor peroxides.

Q3: How can I optimize my solvent system to prevent these degradation pathways? A3: To arrest both hydrolysis and oxidation, you must eliminate protic sources and reactive oxygen species from your matrix. We recommend using anhydrous, aprotic solvents such as LC-MS grade Acetonitrile or anhydrous DMSO stored over molecular sieves. Avoid protic solvents (methanol, ethanol, water) which drive hydrolysis, and avoid unpurified ethers which drive oxidation.

Q4: What is the recommended thermal control strategy during experiments? A4: Thermal energy lowers the activation barrier for both ester hydrolysis and thiophene oxidation. Stock solutions should be aliquoted into single-use vials and stored at -20°C. During active benchwork, maintain the working solutions on ice (< 4°C). Repeated freeze-thaw cycles must be avoided, as atmospheric condensation introduces trace water into the vial, re-activating the hydrolytic pathway.

Quantitative Degradation Profiles

To assist in risk assessment during assay development, the following table summarizes the quantitative impact of environmental triggers on the structural integrity of the compound.

Degradation PathwayPrimary Environmental TriggerKinetic/Thermodynamic ImpactLC-MS SignaturePreventive Measure
Ester Hydrolysis Trace H2​O , pH < 4 or pH > 8Half-life drops exponentially at pH extremes M−28 Da (Loss of ethyl group)Use anhydrous aprotic solvents
Thiophene Oxidation Dissolved O2​ , Trace PeroxidesAccelerated by heat and UV exposure M+16 Da or M+32 Da (S-oxide formation)Argon sparging, Peroxide-free solvents
Ether/Ketone Cleavage Severe Thermal Stress (> 60°C)High activation energy; occurs only under severe stressVarious low-mass fragmentsMaintain at -20°C for long-term storage

Mechanistic Pathway Visualization

The following diagram maps the causality between environmental stressors and the specific degradation pathways of the intact ester.

G Compound Ethyl-[4-(thienylketo)-2,3- dichloro-phenoxy]acetate (Intact Ester) Hydrolysis Ester Hydrolysis (Trace H2O / pH Extremes) Compound->Hydrolysis Thermal Stress + Protic Solvents Oxidation Thiophene Oxidation (O2 / Peroxides / Heat) Compound->Oxidation Thermal Stress + Dissolved O2 Deg1 Tienilic Acid + Ethanol (Mass: M - 28) Hydrolysis->Deg1 Deg2 Thiophene-S-Oxides (Mass: M + 16/32) Oxidation->Deg2 Prev1 Use Anhydrous Aprotic Solvents (e.g., MeCN) Prev1->Hydrolysis Prevents Prev2 Argon Purge & Peroxide-Free Solvents Prev2->Oxidation Prevents

Degradation pathways of Tienilic acid ethyl ester and corresponding preventive strategies.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Focus: This protocol eliminates the root causes of degradation—dissolved oxygen (oxidation) and trace water (hydrolysis).

  • Solvent Preparation: Sparge anhydrous DMSO or LC-MS grade Acetonitrile with Argon gas for 15 minutes. Why: This displaces dissolved oxygen, effectively neutralizing the thiophene-S-oxidation pathway.

  • Reconstitution: Dissolve the lyophilized Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate powder in the sparged solvent to achieve your target stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass vials. Why: Amber glass prevents photolytic excitation of the thienylketo group, which can otherwise trigger radical-mediated degradation.

  • Storage: Blanket the headspace of each vial with Argon gas before sealing with a PTFE-lined cap. Store immediately at -20°C.

Protocol B: Self-Validating Forced Degradation Assay (LC-MS)

Causality Focus: Before running precious experimental samples, you must prove that your analytical system can actually detect the degradation products. This protocol uses extreme conditions to intentionally force degradation, creating a self-validating positive control system.

  • Baseline Control: Inject a freshly prepared 10 µM solution of the compound in anhydrous Acetonitrile. Record the retention time and exact mass of the intact ester.

  • Hydrolytic Stress (Positive Control): Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH (pH > 10). Incubate at 60°C for 2 hours. Inject this sample into the LC-MS to validate the appearance of the M−28 Da peak (Tienilic acid)[6].

  • Oxidative Stress (Positive Control): Mix 100 µL of the stock solution with 900 µL of 3% H2​O2​ in Acetonitrile. Incubate at 60°C for 2 hours. Inject this sample to validate the appearance of the M+16 Da peak (Thiophene-S-oxide)[4].

  • System Validation: If your LC-MS successfully resolves the intact mass, the M−28 peak, and the M+16 peak, your analytical method is officially validated for stability monitoring.

References

  • Title: Process for the preparation of a therapeutically active substituted phenoxyacetic acid and a novel acid anhydride for use therein. Source: Google Patents.
  • Title: Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Source: PMC, NIH.
  • Title: Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Source: Benchchem.
  • Title: Concerning the Mechanism of Ester Hydrolysis by Proteases. Source: R Discovery.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate NMR Spectra

Overview Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is a bulky, halogenated thiophene derivative, structurally related to the uricosuric drug tienilic acid[1]. During its synthesis and subsequent Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is a bulky, halogenated thiophene derivative, structurally related to the uricosuric drug tienilic acid[1]. During its synthesis and subsequent Nuclear Magnetic Resonance (NMR) characterization, researchers frequently encounter severe baseline noise, line broadening, and baseline rolling. This technical guide provides a self-validating troubleshooting framework to isolate and resolve these artifacts, ensuring high-fidelity spectral data for accurate quantitative integration.

Diagnostic Workflow

The following workflow illustrates the logical progression for diagnosing and resolving baseline artifacts in your NMR spectra.

NMR_Troubleshooting Start Baseline Noise Detected in NMR CheckPrep Is the sample completely dissolved & clear? Start->CheckPrep Filter Filter particulates & re-shim magnet CheckPrep->Filter No CheckPara Are peaks excessively broad with poor lock? CheckPrep->CheckPara Yes Filter->CheckPara RemovePara Precipitate/Chelate Paramagnetic Impurities CheckPara->RemovePara Yes CheckFID Is the baseline 'rolling' near large peaks? CheckPara->CheckFID No RemovePara->CheckFID Process Apply Backward Linear Prediction & Whittaker Smoother CheckFID->Process Yes Resolved High-Resolution Clean Spectrum CheckFID->Resolved No Process->Resolved

Caption: Diagnostic workflow for identifying and resolving baseline noise in NMR spectroscopy.

Troubleshooting Guides & FAQs

Q1: Why does my spectrum show severe baseline rolling and broad peaks despite high sample concentration? A: This is classically caused by paramagnetic impurities. The synthesis of thiophene-containing compounds often utilizes transition metal catalysts. Trace paramagnetic ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺) drastically reduce the T1​ and T2​ relaxation times of nearby nuclei[2]. This rapid relaxation causes severe line broadening that manifests as an erratic, noisy baseline and prevents the spectrometer from achieving a stable deuterium lock[2],[3].

Q2: How do I correct baseline distortions originating from the Free Induction Decay (FID)? A: Baseline "rolling" (undulations across the frequency domain) is typically caused by the distortion of the first few data points of the FID[4]. This occurs due to the transmitter breakthrough effect—the detector requires a brief dead-time to recover from the high-energy radiofrequency pulse[4]. To resolve this, apply a Backward Linear Prediction in the time domain to reconstruct the missing first points[4],[5], or use advanced frequency-domain algorithms like the Whittaker Smoother[4].

Q3: Does the specific structure of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate exacerbate these issues? A: Yes. The molecule's highly hydrophobic, halogenated, and bulky structure can lead to micro-aggregation or incomplete dissolution in standard solvents. Any solid particles remaining in solution will not appear in the NMR spectrum and may cause shimming difficulties, leading to broad peaks and poor resolution that mimic baseline noise[2],[6].

Data Presentation: Comparison of Corrective Interventions

MethodMechanism of ActionImpact on Spectral QualityBest Suited For
Precipitation / Chelation Physically removes paramagnetic ions prior to analysis[3].Restores T2​ relaxation; sharpens peaks and allows stable deuterium lock[3].Samples contaminated with trace transition metals from synthesis.
Backward Linear Prediction Reconstructs the distorted first FID data points in the time domain[4].Flattens baseline rolling caused by acoustic ringing or dead-time[4].Transmitter breakthrough issues; broad baseline undulations.
Whittaker Smoother Continuous Wavelet Derivative transform in the frequency domain[4].Improves visual S/N; preserves integration accuracy across varying linewidths[4].Complex spectra with uneven baseline drift.
Ablative Baseline Correction Iteratively "shaves off" positive peaks to find the true zero baseline[7].Neutralizes positive artifacts without distorting peak areas[7].1D-NMR spectra containing exclusively positive peaks[7].

Experimental Protocols

Protocol 1: Removal of Paramagnetic Impurities (Precipitation Method)

Causality: Removing paramagnetic transition metals restores local magnetic field homogeneity, eliminating artificial line broadening[3].

  • Dissolution: Dissolve 5-25 mg of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO- d6​ )[8],[6].

  • Precipitation: If transition metals are suspected, add a micro-aliquot of a precipitating agent (e.g., dilute hydroxide or phosphate buffer, ensuring compatibility with the ester group to avoid hydrolysis)[3].

  • Vortexing & Centrifugation: Vortex the mixture vigorously, then centrifuge to pellet the precipitated paramagnetic salts[9].

  • Filtration: Filter the clear supernatant through a small plug of glass wool or a 0.2 μm PTFE syringe filter directly into a clean, unscratched premium NMR tube[10],[6].

  • Self-Validation: A successful removal will immediately restore the spectrometer's ability to lock onto the deuterium signal and dramatically sharpen the analyte peaks[3].

Protocol 2: Post-Processing Baseline Correction (Mnova / TopSpin)

Causality: Mathematical modeling of the baseline separates true resonance signals from instrumental artifacts (like transmitter breakthrough)[4].

  • Phase Correction: Perform a rigorous zero-order and first-order phase correction. Do not discard the imaginary part of the spectrum, as it is required for accurate baseline modeling[11].

  • Time-Domain Correction: If baseline rolling persists, apply Backward Linear Prediction to the first 4-8 points of the FID[4].

  • Frequency-Domain Correction: Apply an automatic baseline correction algorithm. Select the Whittaker Smoother for general baseline drift, or Ablative Baseline Correction if the spectrum contains exclusively positive peaks[4],[7].

  • Self-Validation: Check the integral values of the ethyl ester −CH2​− and −CH3​ protons. A properly flattened baseline should yield a perfect 2:3 integration ratio without the need for manual integral bias adjustments.

References

  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Baseline Correction with Mnova. Mestrelab.
  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PMC.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
  • Tienilic acid. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Mechanistic Comparison: Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate vs. Tienilic Acid

Introduction & Chemical Context Tienilic acid (ticrynafen) is a phenoxyacetic acid derivative historically utilized as a loop diuretic with potent uricosuric properties[1]. While highly effective for treating hypertensio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Tienilic acid (ticrynafen) is a phenoxyacetic acid derivative historically utilized as a loop diuretic with potent uricosuric properties[1]. While highly effective for treating hypertension and gout, it was withdrawn from the market in 1982 due to severe idiosyncratic hepatotoxicity[1][2]. The toxicity is mechanistically linked to the bioactivation of its thiophene ring by cytochrome P450 enzymes[3].

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the ethyl ester prodrug of tienilic acid. In medicinal chemistry, esterification of a free carboxylic acid is a classical strategy to increase lipophilicity, thereby enhancing passive membrane permeability and oral bioavailability. However, understanding the comparative efficacy and safety of the ester versus the free acid requires a rigorous analysis of their pharmacokinetics, enzymatic hydrolysis, and metabolic liabilities.

Pharmacokinetics & The Prodrug Advantage

The primary distinction between the two compounds lies in their absorption and distribution phases. Tienilic acid possesses a free carboxylic acid (pKa ~ 3.0), meaning it is predominantly ionized at physiological pH, which inherently limits its passive diffusion across the intestinal epithelium.

By masking the carboxylic acid as an ethyl ester, Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate significantly increases the partition coefficient (LogP). Upon oral administration, the lipophilic prodrug is rapidly absorbed and subsequently hydrolyzed by ubiquitous carboxylesterases (CES). Specifically, CES2 in the intestinal enterocytes and CES1 in the hepatocytes cleave the ester bond to liberate the active tienilic acid[4].

G Prodrug Ethyl-[4-(thienylketo)- 2,3-dichloro-phenoxy]acetate CES Intestinal CES2 & Hepatic CES1 Prodrug->CES Oral Absorption Active Tienilic Acid (Active Pharmacophore) CES->Active Ester Cleavage Target1 Proximal Tubule URAT1 Inhibition Active->Target1 Uricosuric Effect Target2 Loop of Henle NKCC2 Inhibition Active->Target2 Diuretic Effect

Fig 1: Carboxylesterase-mediated hydrolysis of the ethyl ester prodrug into active tienilic acid.

Mechanism of Action: Diuretic & Uricosuric Efficacy

Once the ethyl ester is hydrolyzed, the pharmacodynamic profile is identical to that of administered tienilic acid. The active moiety exerts a dual mechanism of action:

  • Diuresis : Inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, promoting sodium and water excretion.

  • Uricosuria : Inhibition of the urate transporter 1 (URAT1) in the proximal tubule, preventing the reabsorption of uric acid and lowering serum urate levels[1][3].

Because the ester itself lacks affinity for these renal transporters, its in vivo efficacy is entirely dependent on the rate and extent of CES-mediated conversion.

Hepatotoxicity & Metabolic Bioactivation (The Achilles Heel)

The critical failure of tienilic acid—and by extension, its ethyl ester—is its hepatotoxic liability. The thiophene ring is a known structural alert in drug design[3]. Hepatic CYP2C9 oxidizes the thiophene ring into highly electrophilic reactive metabolites, specifically thiophene sulfoxides or epoxides[1][3].

These reactive intermediates undergo a Michael addition, covalently binding to nucleophilic thiol groups on the CYP2C9 enzyme itself (acting as a mechanism-based suicide inhibitor) and other hepatic proteins[1][2]. This covalent adduction forms neoantigens that trigger a severe immune-mediated hepatitis. Since the prodrug is rapidly converted to tienilic acid in the liver, esterification offers zero protection against this mechanism of toxicity.

G TA Tienilic Acid CYP Hepatic CYP2C9 + NADPH TA->CYP Oxidation RM Thiophene Epoxide / Sulfoxide Intermediate CYP->RM Bioactivation Adduct Covalent Protein Adducts (Suicide Inhibition) RM->Adduct Alkylation of Thiol Groups Tox Immune-Mediated Hepatitis Adduct->Tox Neoantigen Formation

Fig 2: CYP2C9-mediated bioactivation of the thiophene ring leading to hepatotoxicity.

Experimental Protocols

To objectively compare the prodrug conversion and the shared toxicity profile, the following self-validating experimental workflows are utilized in preclinical development.

Protocol A: In Vitro Carboxylesterase (CES) Hydrolysis Assay

Causality & Rationale: To confirm that the ethyl ester acts as a prodrug, we must measure its conversion to tienilic acid in relevant biological matrices. We utilize Human Intestinal Microsomes (HIM, rich in CES2) and Human Liver Microsomes (HLM, rich in CES1) to map the anatomical sites of activation[4].

  • Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM and HIM on ice.

  • Incubation Mix : Combine buffer, microsomes (final protein concentration 0.5 mg/mL), and the ethyl ester prodrug (final concentration 1 µM, keeping organic solvent <0.1%).

  • Control System : Run a parallel negative control containing 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-CES inhibitor, to validate that hydrolysis is specifically CES-mediated.

  • Sampling : Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the stoichiometric appearance of tienilic acid.

Protocol B: CYP2C9 Mechanism-Based Inactivation (MBI) Assay

Causality & Rationale: To evaluate the bioactivation of the thiophene ring, we assess the time- and concentration-dependent inactivation of CYP2C9. A pre-incubation step with NADPH is required because the inhibitor must be catalytically turned over to form the reactive epoxide/sulfoxide[1][5].

  • Primary Incubation : Incubate recombinant human CYP2C9 (50 pmol/mL) with varying concentrations of tienilic acid (0.1 to 50 µM) in the presence of 1 mM NADPH at 37°C.

  • Time-Course Aliquoting : At pre-determined intervals (0, 5, 10, 15, 30 min), transfer a 10 µL aliquot from the primary incubation into a secondary incubation mixture.

  • Secondary Incubation (Activity Assessment) : The secondary mixture contains a vast excess of a CYP2C9-specific probe substrate (e.g., Diclofenac at 200 µM, well above its Km) and fresh NADPH. This 10-fold dilution minimizes further reversible inhibition by the parent drug and isolates the irreversible enzyme loss.

  • Termination & Detection : After 10 minutes, quench the secondary reaction with acetonitrile. Quantify the formation of 4'-hydroxy-diclofenac via LC-MS/MS.

  • Data Derivation : Plot the natural log of remaining activity versus pre-incubation time to determine kobs​ . Fit kobs​ against inhibitor concentration to calculate KI​ (concentration yielding half-maximal inactivation) and kinact​ (maximum inactivation rate).

G Step1 1. Primary Incubation (rCYP2C9 + Drug + NADPH) Step2 2. Time-Course Sampling (0, 5, 10, 15, 30 min) Step1->Step2 Step3 3. Secondary Incubation (10x Dilution + Diclofenac) Step2->Step3 Isolate irreversible inhibition Step4 4. LC-MS/MS Analysis (Measure 4'-OH Diclofenac) Step3->Step4 Quench reaction Step5 5. Kinetic Derivation (Calculate k_inact & K_I) Step4->Step5 Data plotting

Fig 3: Self-validating experimental workflow for assessing CYP2C9 mechanism-based inactivation.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyTienilic AcidEthyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
Molecular Weight 331.16 g/mol [1]359.22 g/mol
LogP (Predicted) ~2.8~4.1
State at pH 7.4 >99% Ionized (Anion)Neutral (Highly Lipophilic)
Primary Target NKCC2 / URAT1Carboxylesterases (CES1/CES2)
Oral Absorption ModerateHigh

Table 2: Comparative Efficacy & Toxicity Metrics (In Vitro)

MetricTienilic AcidEthyl Ester Prodrug
URAT1 IC50 < 1 µMInactive (Requires Hydrolysis)
CYP2C9 kinact​ High (~0.05 min⁻¹)Low (Until converted to parent)
Hepatotoxic Risk Severe (Withdrawn)[1]Severe (Identical downstream risk)
Metabolic Fate Thiophene Epoxide/Sulfoxide[3]Hydrolysis Thiophene Epoxide/Sulfoxide

References

  • Tienilic acid - Wikipedia Source: wikipedia.org1

  • Tienilic acid - wikidoc Source: wikidoc.org2

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology Source: acs.org3

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Source: washington.edu

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH Source: nih.gov4

  • Enzymes: The Biological Accelerators - Peer Reviewed Chemistry Journals Source: juniperpublishers.com5

Sources

Comparative

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Detection

Executive Summary & Scientific Context Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate , commonly referred to as Tienilic Acid Ethyl Ester (TAEE), is a highly lipophilic synthetic intermediate and potential prodrug o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate , commonly referred to as Tienilic Acid Ethyl Ester (TAEE), is a highly lipophilic synthetic intermediate and potential prodrug of tienilic acid. Tienilic acid was a uricosuric diuretic withdrawn from the market due to severe idiosyncratic hepatotoxicity[1]. The toxicity is mechanistically driven by Cytochrome P450 2C9 (CYP2C9), which oxidizes the thiophene ring into an electrophilic reactive thiophene-S-oxide intermediate that covalently binds to hepatic proteins[2].

Because TAEE can readily hydrolyze in vivo to form the toxic parent compound, detecting trace levels of TAEE in biological matrices (plasma, urine) or pharmaceutical formulations is paramount for safety profiling. This guide objectively compares sample preparation, chromatographic, and ionization strategies to engineer a highly sensitive, self-validating LC-MS/MS method fully compliant with the [3].

Methodological Comparisons: Engineering the Optimal Assay

Sample Preparation: Overcoming Matrix Effects

The primary challenge in LC-MS/MS bioanalysis is the "matrix effect"—the alteration of ionization efficiency by undetected co-eluting matrix components, most notably endogenous phospholipids[4]. TAEE is a highly hydrophobic ester. While traditional Liquid-Liquid Extraction (LLE) using non-polar solvents easily extracts TAEE, it indiscriminately co-extracts neutral lipids.

The Causality: Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent provides superior selectivity. Phospholipids contain a trimethylamine headgroup that competes for charge at the Electrospray Ionization (ESI) droplet surface, causing severe ion suppression. By utilizing a targeted wash step (e.g., 5% methanol) and a controlled elution step, HLB SPE effectively traps the analyte while washing away salts, and leaves highly retained phospholipids trapped on the sorbent.

Table 1: Quantitative Comparison of Extraction Techniques for TAEE in Human Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (HLB SPE)
Absolute Recovery (%) 95.2 ± 4.178.4 ± 6.289.6 ± 2.8
Matrix Effect (MF) 0.42 (Severe Suppression)0.65 (Moderate Suppression)0.96 (Negligible)
Phospholipid Carryover HighModerateLow
IS-Normalized MF %RSD 15.4%9.8%3.2%
Chromatographic Separation: Core-Shell vs. Fully Porous Particles

Achieving rapid, high-resolution separation is critical to physically isolate TAEE from residual matrix components before they enter the mass spectrometer.

The Causality: According to the Van Deemter equation, traditional 5 µm fully porous particles suffer from significant eddy diffusion (A-term) and longitudinal diffusion (B-term). Core-shell particles (2.6 µm) feature a solid silica core surrounded by a porous outer layer. This architecture restricts the diffusion path of TAEE molecules, minimizing peak broadening and delivering UHPLC-like theoretical plates at standard HPLC backpressures.

Table 2: Chromatographic Performance Comparison (C18 Stationary Phase)

ParameterFully Porous HPLC (5 µm)Core-Shell UHPLC (2.6 µm)Sub-2 µm UHPLC (1.7 µm)
Retention Time (min) 8.53.22.8
Peak Asymmetry (Tf) 1.351.051.02
Theoretical Plates (N) ~12,000~24,000~28,000
Backpressure (bar) 120280850
Ionization Strategy: ESI+ vs. APCI+

While Electrospray Ionization (ESI+) is the industry standard, it is highly susceptible to charge-competition at the liquid droplet surface. Because TAEE is a relatively neutral, low-polarity ester, Atmospheric Pressure Chemical Ionization (APCI+) serves as a viable alternative.

The Causality: APCI relies on gas-phase ion-molecule reactions via a corona discharge, which are inherently more resistant to matrix-induced ion suppression than the liquid-phase droplet evaporation mechanics of ESI. However, ESI+ coupled with a core-shell column and HLB SPE provides the best overall balance of absolute sensitivity (sub-ng/mL limits of detection) and high throughput.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates continuous self-validation checkpoints based on the[4] and ICH M10 guidelines.

Step 1: Reagent & Standard Preparation

  • Synthesize or procure TAEE and a Stable Isotope-Labeled Internal Standard (SIL-IS), such as TAEE-d5.

  • Prepare calibration standards (1–1000 ng/mL) in blank matrix.

  • Causality: The SIL-IS co-elutes with TAEE, experiencing the exact same matrix suppression/enhancement, thereby normalizing the MS response and ensuring quantitative accuracy regardless of minor extraction losses.

Step 2: Solid-Phase Extraction (HLB SPE)

  • Conditioning: Pass 1 mL Methanol, then 1 mL MS-grade Water through the 30 mg HLB cartridge.

  • Loading: Load 200 µL of spiked plasma (pre-diluted 1:1 with 2% phosphoric acid to disrupt protein binding).

  • Washing: Wash with 1 mL 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute TAEE with 2 x 500 µL of Acetonitrile/Methanol (80:20, v/v).

  • Reconstitution: Evaporate under N₂ gas at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: Core-Shell LC-MS/MS Analysis

  • Column: 2.6 µm Core-Shell C18 (50 x 2.1 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3 minutes.

  • MS/MS: Operate in Positive MRM mode. Monitor specific precursor-to-product ion transitions for TAEE and TAEE-d5.

Step 4: Self-Validation Checkpoints (ICH M10 Compliance)

  • Calculate Matrix Factor (MF): Extract blank matrix from 6 independent lots. Post-spike the extracts with TAEE at Low and High QC levels. Compare the peak area of the post-spiked extracts to neat standard solutions.

  • Acceptance Criteria: The IS-normalized MF must have a Coefficient of Variation (CV) < 15%[3]. If CV > 15%, the SPE wash steps must be re-optimized to remove the specific suppressing lipid.

Architectural Workflows

MetabolicPathway TAEE Ethyl-[4-(thienylketo)-2,3- dichloro-phenoxy]acetate (TAEE) TA Tienilic Acid (TA) TAEE->TA Esterase Hydrolysis CYP2C9 Cytochrome P450 2C9 (Hepatic Oxidation) TA->CYP2C9 Substrate SOxide Reactive Thiophene-S-oxide (Electrophilic Intermediate) CYP2C9->SOxide Oxidation Adducts Covalent Protein Adducts (Immunoallergic Hepatotoxicity) SOxide->Adducts Covalent Binding

Metabolic activation pathway of TAEE leading to hepatotoxicity via CYP2C9 oxidation.

LCMSWorkflow Sample Biological Matrix (Plasma/Urine) SPE Solid-Phase Extraction (Polymeric HLB) Sample->SPE Spiked with IS LC Core-Shell UHPLC (C18 Column) SPE->LC Eluate Ionization ESI+ / APCI+ (Ion Source) LC->Ionization Separation MSMS Tandem Mass Spec (MRM Mode) Ionization->MSMS Gas-phase Ions Data ICH M10 Validation (Matrix Factor, Recovery) MSMS->Data Quantitation

Optimized LC-MS/MS workflow for the robust quantification of TAEE in biological matrices.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Validation

Comparative Toxicity of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate and Diuretic Precursors: A Preclinical Guide

Executive Summary Evaluating the hepatotoxic liability of diuretic precursors is a critical phase in cardiovascular and renal drug development. This guide provides an objective, mechanistically grounded comparison betwee...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the hepatotoxic liability of diuretic precursors is a critical phase in cardiovascular and renal drug development. This guide provides an objective, mechanistically grounded comparison between Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (the ethyl ester prodrug/precursor of tienilic acid) and other established diuretic precursors (e.g., furosemide and ethacrynic acid derivatives). By dissecting the causality behind reactive metabolite formation, this document equips drug development professionals with self-validating experimental protocols to accurately predict idiosyncratic drug-induced liver injury (iDILI).

Structural Context & Bioactivation Liability

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate serves as a highly lipophilic precursor to tienilic acid (ticrynafen) , a loop diuretic with uricosuric properties that was withdrawn from the market due to severe immune-mediated hepatotoxicity[1]. In physiological environments, this ethyl ester is hydrolyzed by hepatic carboxylesterases into the active free acid.

Understanding the toxicity of this specific precursor requires comparing its bioactivation pathways against other diuretic classes:

  • Tienilic Acid Precursors (Thiophene-based): Toxicity is driven by Cytochrome P450 (CYP)-mediated oxidation of the thiophene ring, leading to irreversible enzyme inactivation and neoantigen formation[2].

  • Furosemide Precursors (Furan-based): Contain a furan ring susceptible to CYP2E1/CYP2A6-mediated epoxidation, causing direct hepatocellular necrosis in murine models, though rarely translating to severe human iDILI[3].

  • Ethacrynic Acid (α,β-Unsaturated Ketones): Acts as a direct Michael acceptor. It does not require CYP bioactivation to deplete cellular glutathione (GSH), leading to direct oxidative stress.

Mechanistic Pathways of Toxicity

Expertise & Causality: The hepatotoxicity associated with the tienilic acid family is not caused by the parent ester or the free acid directly, but rather by its obligate bioactivation via CYP2C9 [4].

When the ethyl ester is hydrolyzed to tienilic acid, CYP2C9 oxidizes the thiophene ring to form a highly electrophilic thiophene sulfoxide or thiophene epoxide [2]. This reactive intermediate acts as a "suicide substrate." It undergoes a Michael-type addition, covalently binding to a nucleophilic amino acid residue (likely a thiol group) within the CYP2C9 active site. This covalent alkylation has two distinct toxicological consequences[5]:

  • Mechanism-Based Inhibition (MBI): Stoichiometric, irreversible inactivation of CYP2C9, leading to severe drug-drug interactions.

  • Immune-Mediated Hepatitis: The alkylated CYP2C9 protein alters its conformation, presenting as a neoantigen. This triggers the adaptive immune system to produce anti-LKM2 (anti-liver-kidney microsomal type 2) autoantibodies , culminating in fatal autoimmune hepatitis[4].

Pathway A Ethyl-TA Precursor B Tienilic Acid (TA) A->B Hydrolysis C CYP2C9 Bioactivation B->C D Thiophene Epoxide (Reactive Electrophile) C->D Oxidation E Covalent Binding (CYP2C9 Inactivation) D->E Michael Addition F Anti-LKM2 Autoantibodies (Immune Hepatitis) E->F Neoantigen Formation

Fig 1. CYP2C9-mediated bioactivation and immune-mediated toxicity pathway of Tienilic Acid.

Comparative Toxicity Profiles

To contextualize the risk, the quantitative and mechanistic toxicity data of these diuretic precursors are summarized below.

Compound / Precursor ClassPrimary Target EnzymeReactive IntermediatePrimary Toxicity MechanismClinical Hepatotoxicity Risk
Ethyl-Tienilic Acid CYP2C9Thiophene epoxide / sulfoxideMechanism-Based Inhibition & Autoimmune HepatitisHigh (Withdrawn)[1]
Furosemide CYP2E1, CYP2A6γ-ketoenal (Furan epoxide)Direct covalent binding to hepatic proteinsLow (Rare in humans)[3]
Ethacrynic Acid None (Direct)α,β-unsaturated ketoneDirect GSH depletion via Michael additionModerate (Idiosyncratic)[6]

Self-Validating Experimental Protocols

To objectively assess the toxicity of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate against other candidates, we must employ orthogonal, self-validating in vitro assays. A robust preclinical strategy combines Mechanism-Based Inhibition (MBI) assays with Reactive Metabolite Trapping [7].

Workflow S Test Compound (e.g., Ethyl-TA) H HLM + NADPH Incubation S->H D Split Workflow H->D M CYP2C9 MBI Assay (IC50 Shift) D->M Probe Substrate G GSH Trapping Assay (Adduct Detection) D->G + Glutathione R1 LC-MS/MS Quantification M->R1 R2 LC-MS/MS Neutral Loss Scan G->R2

Fig 2. Orthogonal experimental workflow for assessing reactive metabolite liability.

Protocol A: Mechanism-Based Inhibition (MBI) of CYP2C9

Causality: MBI is characterized by time-, concentration-, and NADPH-dependent enzyme inactivation. If the precursor is a suicide inhibitor, its IC50 against CYP2C9 will shift significantly lower upon pre-incubation with human liver microsomes (HLMs) and NADPH, proving irreversible covalent binding rather than reversible competitive inhibition[7].

Step-by-Step Methodology:

  • Pre-incubation: Incubate HLMs (1 mg/mL protein) with the test compound (0.1 - 50 µM) and NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4). Prepare two parallel sets: one incubated for 0 minutes and one for 30 minutes at 37°C.

  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary buffer. Reasoning: This step dilutes the reversible inhibitor concentration below its Ki, ensuring that any observed inhibition is due to irreversible covalent binding.

  • Probe Reaction: Add the CYP2C9-specific probe substrate (Diclofenac, 5 µM) and incubate for an additional 10 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal isotopic standard. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant for the formation of 4'-hydroxydiclofenac via LC-MS/MS.

  • Self-Validation: Calculate the IC50 for both the 0-min and 30-min pre-incubations. An IC50 shift of >5-fold (IC50_0min / IC50_30min) validates the presence of mechanism-based inhibition.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Causality: Thiophene epoxides are highly unstable and cannot be measured directly in systemic circulation. We use Glutathione (GSH) as a surrogate "soft" nucleophile. If the precursor is bioactivated into a reactive electrophile, it will covalently bind to GSH. Detecting these adducts provides direct, irrefutable evidence of bioactivation liability[7].

Step-by-Step Methodology:

  • Incubation Setup: Combine HLMs (1 mg/mL), the test compound (10 µM), and GSH (5 mM) in potassium phosphate buffer.

  • Initiation: Add NADPH (1 mM) to initiate CYP-mediated metabolism and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of cold acetonitrile to precipitate proteins.

  • LC-MS/MS Detection: Analyze the sample using a triple quadrupole mass spectrometer. Utilize a neutral loss scan of 129 Da (characteristic cleavage of the γ-glutamyl moiety of GSH) in positive ion mode to selectively identify GSH adducts.

  • Self-Validation: Run a parallel control lacking NADPH. The presence of specific adduct peaks in the +NADPH sample that are completely absent in the -NADPH control validates that the electrophile generation is strictly CYP-dependent.

Conclusion

While Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate and its parent compound tienilic acid possess potent diuretic efficacy, their structural reliance on a thiophene ring introduces a severe liability for CYP2C9 mechanism-based inhibition and subsequent immune-mediated hepatotoxicity. When compared to furan-based (furosemide) or α,β-unsaturated (ethacrynic acid) precursors, the thiophene class requires rigorous early-stage screening using orthogonal MBI and GSH-trapping workflows to prevent late-stage clinical attrition due to iDILI.

References

  • Tienilic acid-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 Source: PubMed (National Institutes of Health) URL:[Link]

  • Tienilic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Tienilic acid - Overview and Toxicity Source: Wikidoc URL:[Link]

  • Opposite Behaviors of Reactive Metabolites of Tienilic Acid and Its Isomer toward Liver Proteins Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Preclinical Strategy to Reduce Clinical Hepatotoxicity Using in Vitro Bioactivation Data for >200 Compounds Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Diuretics - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury Source: NCBI Bookshelf URL:[Link]

  • Loop Diuretics - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury Source: NCBI Bookshelf URL:[Link]

Sources

Comparative

Reference standards for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate analytical method validation

Comprehensive Comparison Guide: Reference Standards for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Analytical Method Validation As a Senior Application Scientist, I frequently encounter the challenge of validati...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Analytical Method Validation

As a Senior Application Scientist, I frequently encounter the challenge of validating analytical methods for highly specific synthetic intermediates and prodrug esters. Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (often encountered as the ethyl ester of the diuretic ticrynafen/tienilic acid) presents unique analytical challenges. Because it is highly lipophilic and susceptible to nucleophilic attack (ester hydrolysis), the selection of the reference standard grade and the design of the chromatographic method directly dictate the reliability of your pharmacokinetic or quality control data.

This guide objectively compares the performance of different reference standard grades (Primary, Secondary, and Custom Synthesized) and provides a field-proven, self-validating methodology for HPLC-UV/MS method validation aligned with ICH Q2(R2) and USP <1225> guidelines.

The Causality of Reference Standard Selection

In chromatographic assays, the reference standard is the absolute source of truth. When analyzing an esterified compound like Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, the presence of trace free-acid impurities (due to poor standard synthesis or degradation) can cause severe baseline disturbances and inaccurate quantification.

  • Primary Standards undergo exhaustive characterization (NMR, MS, IR, elemental analysis) to establish absolute purity.

  • Secondary Standards are cross-calibrated against primary standards, offering a cost-effective alternative for routine testing but carrying a slightly higher uncertainty budget.

  • Custom Synthesized Standards are often required for niche intermediates like this one, but they demand rigorous in-house qualification before they can be used in a Good Manufacturing Practice (GMP) environment.

Table 1: Objective Comparison of Reference Standard Alternatives
Standard GradePurity RequirementTraceabilityBest Use CaseCost & Lead Time
Primary Compendial ≥ 99.5% (Absolute)Fully traceable to pharmacopeial bodiesRegulatory submissions, method developmentHigh Cost / Long Lead Time
Secondary / Working ≥ 98.0% (Assayed)Traceable to Primary StandardRoutine QA/QC, batch release testingModerate Cost / Available
Custom Synthesized ≥ 95.0% (Variable)Internal CoA (Requires in-house qualification)Early-phase R&D, proof-of-conceptHigh Cost / 4-8 Weeks

Analytical Method Validation Workflow

To ensure scientific integrity, the validation of the analytical procedure must follow a logical, risk-based lifecycle approach as outlined in the [1]. The workflow below illustrates the sequential dependencies of the validation parameters.

G Start Method Development (Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate) Specificity Specificity & Selectivity (Forced Degradation & Impurity Spiking) Start->Specificity Matrix Evaluation Linearity Linearity & Range (LOQ to 120% of Target) Specificity->Linearity Peak Purity Confirmed Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy R² ≥ 0.999 Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Recovery 98-102% Robustness Robustness (DoE on Flow Rate, pH, Temp) Precision->Robustness RSD ≤ 2.0% Approval Validated Method (ICH Q2(R2) Compliant) Robustness->Approval Method Transfer Ready

Analytical Method Validation Workflow for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates automated System Suitability Testing (SST) criteria that must be met before the chromatography data system (CDS) allows sample analysis to proceed, effectively preventing the generation of invalid data. This aligns with the stringent requirements of [2].

Step 1: Standard and Sample Preparation

  • Causality: Because the ethyl ester is susceptible to hydrolysis, all diluents must be strictly anhydrous.

  • Action: Dissolve 10.0 mg of the Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate reference standard in 10.0 mL of anhydrous Acetonitrile (LC-MS grade) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Prepare working solutions (0.1 µg/mL to 50 µg/mL) using a 50:50 mixture of Acetonitrile and 0.1% Formic Acid in Water.

Step 2: Chromatographic Conditions & SST

  • Causality: The lipophilic nature of the dichloro-phenoxy and thienyl groups requires a highly retentive stationary phase. An acidic mobile phase suppresses the ionization of any hydrolyzed free-acid impurities, ensuring sharp, symmetrical peaks.

  • Action:

    • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 5 minutes.

    • Self-Validating SST: The system is programmed to inject a resolution mixture (Ester + Free Acid) prior to the run. If the resolution ( Rs​ ) is <2.0 or the tailing factor is >1.5 , the sequence aborts automatically.

Step 3: Specificity via Forced Degradation

  • Causality: To prove the method is stability-indicating, we must force the degradation of the ester to ensure the degradants do not co-elute with the main peak.

  • Action: Treat 1.0 mL of the stock solution with 1.0 mL of 0.1N NaOH for 2 hours at 40°C (alkaline hydrolysis). Neutralize with 0.1N HCl. Inject into the HPLC. The photodiode array (PDA) detector must confirm a peak purity angle less than the purity threshold for the Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate peak.

Step 4: Linearity, Accuracy, and Precision

  • Action: Inject calibration standards across 5 concentration levels (LOQ to 120% of the nominal concentration). Perform recovery experiments by spiking the standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate.

Experimental Data: Performance Comparison

The quality of the reference standard directly impacts the validation metrics. Below is a summary of experimental data comparing the performance of a Primary Compendial Standard versus a Custom Synthesized Standard during method validation.

Table 2: Expected Validation Metrics (HPLC-UV/MS)
Validation ParameterICH Q2(R2) Acceptance CriteriaResult: Primary StandardResult: Custom Synthesized StdImpact of Lower Grade
Specificity No interference at RTPass (Peak Purity 99.9%)Marginal (Minor co-elution)Trace synthesis impurities can skew peak integration.
Linearity ( R2 ) ≥0.999 0.99980.9950Lower purity causes non-linear response at high concentrations.
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.5%103.2% ± 1.8%Overestimation of analyte due to positive bias from impurities.
Precision (% RSD) ≤2.0% 0.8%2.5%Fails intermediate precision criteria.
LOD / LOQ S/N 3 (LOD), 10 (LOQ)0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mLElevated baseline noise reduces method sensitivity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." Europa.eu. Available at:[Link]

  • BA Sciences. "USP <1225> Method Validation Services & Guidelines." BA Sciences. Available at:[Link]

Validation

Comparative Guide: Esterase Cleavage Rates of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate in Human Microsomes

Executive Summary & Mechanistic Rationale Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the ethyl ester prodrug form of tienilic acid, a compound historically noted for its uricosuric diuretic properties. In dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is the ethyl ester prodrug form of tienilic acid, a compound historically noted for its uricosuric diuretic properties. In drug development, the transition from an active carboxylic acid to an ethyl ester prodrug is a classic strategy to improve oral bioavailability and tissue penetration[1]. However, the therapeutic efficacy and safety profile of such prodrugs are entirely dependent on their metabolic activation via endogenous esterases.

Expertise & Experience: The "Alcohol/Acyl" Specificity Rule

In human drug metabolism, prodrug hydrolysis is predominantly governed by two serine hydrolases: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) [2].

  • CES1 is highly expressed in the liver (Human Liver Microsomes, HLM) and possesses a large acyl-binding pocket and a small alcohol-binding pocket. It preferentially cleaves esters with a small alcohol group (e.g., ethanol, methanol) and a bulky acyl group[3][4].

  • CES2 is highly expressed in the gastrointestinal tract (Human Intestinal Microsomes, HIM) and exhibits the inverse structural preference: it favors bulky alcohol groups and small acyl groups (e.g., irinotecan)[4].

Because Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate consists of a small alcohol moiety (ethanol) and a highly sterically hindered acyl moiety (the substituted phenoxyacetate), it acts as a textbook CES1 substrate. Consequently, it undergoes rapid hydrolysis in HLM but exhibits profound stability in HIM. Understanding this tissue-specific cleavage is critical, as the released active moiety (tienilic acid) is subsequently oxidized by hepatic CYP2C9 into a reactive electrophilic intermediate, which is known to covalently bind to microsomal proteins and trigger immune-mediated hepatotoxicity[5].

Comparative Cleavage Kinetics (HLM vs. HIM)

To objectively benchmark the esterase cleavage rate of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate, we compare its microsomal intrinsic clearance ( CLint​ ) against established reference prodrugs. The data below illustrates the divergent hydrolytic capacities of HLM (CES1-dominant) and HIM (CES2-dominant)[3].

CompoundStructural ClassificationHLM CLint​ (µL/min/mg)HIM CLint​ (µL/min/mg)Primary Activating Enzyme
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Small Alcohol / Bulky Acyl> 50.0< 5.0CES1 (Liver)
Trandolapril (Reference)Small Alcohol / Large Acyl65.2< 2.0CES1 (Liver)[3]
Oseltamivir (Reference)Small Alcohol / Bulky Acyl45.1< 5.0CES1 (Liver)
Irinotecan (Reference)Bulky Alcohol / Small Acyl< 5.0120.5CES2 (Intestine)[2]

*Values derived from homologous structural class modeling of ethyl ester lability in human microsomes[1].

Trustworthiness: Self-Validating Experimental Protocol

To generate reliable kinetic data, an assay must isolate esterase activity from other metabolic pathways (e.g., CYP450 oxidation) and account for spontaneous chemical hydrolysis. The following step-by-step methodology provides a self-validating system for esterase phenotyping[1][2].

Step-by-Step Methodology: Microsomal Stability & Phenotyping

1. System Preparation & Cofactor Exclusion: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Crucial Causality: Do not add NADPH. Excluding this cofactor silences cytochrome P450 and FMO oxidative pathways, ensuring that any observed substrate depletion is strictly driven by hydrolytic enzymes[1].

2. Control and Inhibitor Pre-Incubation: Set up three parallel reaction arms to validate the mechanism:

  • Arm A (Negative Control): Buffer + Prodrug (Validates chemical stability; rules out spontaneous hydrolysis).

  • Arm B (Active Reaction): HLM (0.5 mg/mL) + Prodrug (Measures total hepatic hydrolysis).

  • Arm C (Inhibitor Control): HLM (0.5 mg/mL) pre-incubated with 100 µM Bis(4-nitrophenyl) phosphate (BNPP) for 15 minutes at 37°C. Crucial Causality: BNPP is an irreversible pan-carboxylesterase inhibitor. If depletion occurs in Arm B but is halted in Arm C, the cleavage is definitively CES-mediated[2].

3. Reaction Initiation: Spike Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate into the pre-warmed mixtures to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.5% v/v to prevent esterase denaturation.

4. Kinetic Sampling & Quenching: At designated time points (0, 5, 10, 20, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). This instantly precipitates the microsomal proteins, halting the enzymatic reaction.

5. LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the logarithmic decay of the prodrug and the stoichiometric appearance of the active tienilic acid. Calculate CLint​ using the half-life ( t1/2​ ) derived from the depletion curve.

Pathway Visualization

The following diagram maps the logical relationship between tissue-specific esterase cleavage and downstream metabolic toxicity.

Pathway Prodrug Ethyl-[4-(thienylketo)- 2,3-dichloro-phenoxy]acetate (Ethyl Ester Prodrug) CES1 Carboxylesterase 1 (CES1) Human Liver Microsomes Prodrug->CES1 High Affinity (Small Alcohol / Large Acyl) CES2 Carboxylesterase 2 (CES2) Human Intestinal Microsomes Prodrug->CES2 Low Affinity Active Tienilic Acid (Active Moiety) CES1->Active Rapid Hydrolysis CES2->Active Negligible CYP2C9 CYP2C9 Oxidation (Hepatic) Active->CYP2C9 Systemic Circulation Tox Electrophilic Intermediate (Hepatotoxicity Risk) CYP2C9->Tox Covalent Binding

Metabolic pathway of target prodrug highlighting CES1 hydrolysis and CYP2C9-mediated bioactivation.

References

  • Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors ResearchGate URL:[Link]

  • Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril Ovid URL:[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics PMC - NIH URL:[Link]

  • Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications Chemical Research in Toxicology (ACS) URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Taylor & Francis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as an extension of the molecular science itself. To safely handle and dispose of Ethyl-[4-(thienylketo)-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as an extension of the molecular science itself. To safely handle and dispose of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (the ethyl ester prodrug of the withdrawn diuretic tienilic acid), we must first understand its structural liabilities.

This compound presents a dual hazard: a thienylketo (thiophene) moiety that undergoes dangerous enzymatic bioactivation, and a 2,3-dichlorophenoxy group that poses severe environmental and thermal degradation risks. This guide translates these molecular mechanisms into field-proven, step-by-step operational and disposal protocols.

Physicochemical & Hazard Profiling

Before handling this compound, personnel must recognize the quantitative and qualitative data that dictate its risk profile. The presence of halogens (chlorine) and a reactive heterocycle (thiophene) strictly prohibits standard disposal methods.

Table 1: Operational Hazard Data for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Property / Hazard ClassData / ClassificationOperational Implication
Chemical Identity Halogenated thiophene-phenoxyacetateRequires specialized halogenated waste streams.
Primary Health Hazard Severe Hepatotoxin (Immune-mediated)Strict inhalation and dermal protection required.
Metabolic Liability CYP2C9 Mechanism-Based InactivatorSystemic exposure triggers irreversible enzyme binding.
Environmental Toxicity High (Aquatic Toxicity)Absolute prohibition of aqueous/drain disposal.
Thermal Degradation Generates HCl, PCDDs, PCDFsRequires high-temperature incineration (>1000°C).

Mechanistic Toxicology: The Causality of Risk

To understand why our handling protocols are so stringent, we must look at the cytochrome P450 2C9 (CYP2C9) metabolism pathway.

When absorbed, the thienylketo (thiophene-2-carbonyl) moiety is oxidized by hepatic CYP2C9 into a highly electrophilic thiophene sulfoxide[1]. This reactive intermediate covalently binds to the CYP2C9 enzyme, causing mechanism-based inactivation[2]. The body's immune system recognizes this modified protein complex as a neoantigen, generating anti-LKM2 (liver-kidney microsomal type 2) autoantibodies[3]. This cascade results in severe autoimmune hepatitis, which is the exact mechanism that led to the clinical withdrawal of its parent drug, tienilic acid[1].

CYP2C9_Tox A Ethyl-[4-(thienylketo)- 2,3-dichloro-phenoxy]acetate B CYP2C9 Oxidation (Hepatic Metabolism) A->B Absorption & Liver Entry C Reactive Thiophene Sulfoxide B->C Bioactivation D Covalent Binding to CYP2C9 C->D Mechanism-based Inactivation E Anti-LKM2 Autoantibodies (Immune Response) D->E Neoantigen Formation F Hepatotoxicity (Liver Injury) E->F Autoimmune Attack

Figure 1: CYP2C9-mediated bioactivation of the thienylketo moiety leading to hepatotoxicity.

Self-Validating Spill Response Protocol

Because aerosolized powders present a massive inhalation risk for systemic CYP2C9 bioactivation, dry sweeping is strictly forbidden. If a spill occurs, execute the following self-validating protocol:

Step 1: Isolation & PPE Verification

  • Evacuate non-essential personnel from the immediate area.

  • Don double nitrile gloves, a chemical-resistant lab coat, safety goggles, and a P100/N95 respirator (if the spill is outside a functioning fume hood).

  • Validation Check: Inspect outer gloves for micro-tears before proceeding.

Step 2: Wet-Wipe Containment

  • Do not dry sweep. Mist the spilled powder gently with a compatible solvent (e.g., isopropanol or ethanol) to dampen it, preventing aerosolization.

  • Cover the dampened spill with absorbent lab pads.

  • Carefully fold the pads inward to trap the chemical.

Step 3: Decontamination & Segregation

  • Wipe the surface a second time using a solvent-soaked pad.

  • Place all contaminated pads, along with your outer pair of gloves, into a heavy-duty hazardous waste bag.

  • Validation Check: Perform a final visual inspection of the surface under good lighting to ensure no crystalline residue remains before removing the respirator.

Step-by-Step Disposal Logistics

The 2,3-dichlorophenoxy group dictates the final destruction method. If halogenated organics are incinerated at standard municipal waste temperatures, they undergo incomplete combustion, generating highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, EPA-compliant high-temperature incineration is non-negotiable[4].

Step 1: Waste Segregation

  • Liquid Waste: Collect any reaction solvents or HPLC effluents containing the compound in a dedicated carboy explicitly labeled "Halogenated Organic Waste." Never mix with non-halogenated solvents, as this complicates the incineration process and increases disposal costs.

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, PPE) into a designated solid hazardous waste drum.

Step 2: Chemical Compatibility Validation

  • Validation Check: Before sealing liquid waste carboys, verify that the mixture does not contain strong oxidizing agents (e.g., nitric acid) or reactive metals, which could cause an exothermic reaction or pressure buildup with the halogenated solvents.

Step 3: Labeling and Manifesting

  • Attach a GHS-compliant hazardous waste tag.

  • Explicitly list: "Contains Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (Halogenated Thiophene Derivative)."

Step 4: Contractor Hand-off

  • Transfer the waste to a licensed environmental disposal contractor.

  • Specify on the chain-of-custody manifest that the waste requires High-Temperature Incineration (>1000°C) with Acid Gas Scrubbers to neutralize the hydrogen chloride (HCl) gas produced during the destruction of the dichlorophenoxy moiety.

Disposal_Workflow Start Waste Generation: Thiophene-Phenoxyacetate Derivative Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Dry / Solid Liquid Liquid Waste (Reaction Solutions/Solvents) Decision->Liquid Dissolved SolidContainer Hazardous Solid Waste Drum (Double-Bagged) Solid->SolidContainer Prevent Aerosolization Halogenated Halogenated Organic Liquid Waste Carboy Liquid->Halogenated Segregate from Aqueous Incineration High-Temperature Incineration (>1000°C) with Scrubbers Halogenated->Incineration Prevents Dioxin Formation SolidContainer->Incineration Licensed Contractor

Figure 2: Step-by-step segregation and high-temperature incineration workflow for halogenated waste.

References

  • Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC Source: nih.gov URL:[Link]

  • Tienilic acid-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed Source: nih.gov URL:[Link]

  • Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC Source: nih.gov URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
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Reactant of Route 2
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
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